3-Demethyl Thiocolchicine--13C2,d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H23NO5S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(7S)-3-hydroxy-10-methylsulfanyl-9-oxo-1,2-bis(trideuterio(113C)methoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i2+1D3,3+1D3 |
InChI Key |
PKYOHQGXPPVIGD-PCMQFHNFSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1O[13C]([2H])([2H])[2H])SC)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Demethyl Thiocolchicine-¹³C₂,d₆: A Technical Guide for Researchers
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethyl Thiocolchicine-¹³C₂,d₆ is a stable isotope-labeled derivative of 3-Demethyl Thiocolchicine (B1684108), a known metabolite of the muscle relaxant thiocolchicoside (B1682803). This isotopically labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use is critical for the accurate determination of 3-Demethyl Thiocolchicine levels in biological matrices, which is essential for pharmacokinetic and metabolism studies of thiocolchicoside.
Thiocolchicoside, the parent compound, is a semi-synthetic derivative of colchicine (B1669291) and is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties.[2] The pharmacological activity of thiocolchicoside is primarily attributed to its interaction with γ-aminobutyric acid type A (GABA-A) and strychnine-sensitive glycine (B1666218) receptors in the central nervous system. Understanding the metabolic fate of thiocolchicoside, including the formation and clearance of its metabolites like 3-Demethyl Thiocolchicine, is crucial for optimizing its therapeutic use and ensuring patient safety. The incorporation of stable isotopes such as ¹³C and deuterium (B1214612) (d) into the structure of 3-Demethyl Thiocolchicine does not alter its chemical properties but provides a distinct mass signature, enabling precise quantification in complex biological samples.[1]
Core Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉¹³C₂H₁₇D₆NO₅S | MedChemExpress[1] |
| Molecular Weight | 409.50 | MedChemExpress[1] |
| Appearance | Light Yellow to Yellow Solid | LGC Standards[3] (Representative) |
| Solubility | Soluble in Chloroform | Cayman Chemical[4] |
| Storage Conditions | -20°C, Hygroscopic | LGC Standards[3] (Representative) |
Purity and Documentation (Representative Data)
Note: A specific Certificate of Analysis for 3-Demethyl Thiocolchicine-¹³C₂,d₆ was not publicly available. The following data is representative of a closely related stable isotope-labeled compound and a Certificate of Analysis should be obtained from the supplier for lot-specific information.
| Parameter | Specification | Result |
| Purity (HPLC) | >95% | 98.34% (at 260 nm) |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to structure | Conforms |
| Isotopic Enrichment | To be specified by the supplier | To be confirmed |
Signaling Pathways of the Parent Compound (Thiocolchicoside)
The primary mechanism of action of thiocolchicoside involves its interaction with inhibitory neurotransmitter receptors in the central nervous system.
Experimental Protocols
The primary application of 3-Demethyl Thiocolchicine-¹³C₂,d₆ is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS, for the determination of 3-Demethyl Thiocolchicine in biological matrices such as human plasma.
Protocol: Quantification of 3-Demethyl Thiocolchicine in Human Plasma using UPLC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
3-Demethyl Thiocolchicine reference standard
-
3-Demethyl Thiocolchicine-¹³C₂,d₆ (Internal Standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
2. Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)
3. Standard Solutions Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-Demethyl Thiocolchicine in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-Demethyl Thiocolchicine-¹³C₂,d₆ in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a working solution of the internal standard in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control samples.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
5. UPLC-MS/MS Conditions:
-
UPLC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions should be optimized for the specific instrument. Representative transitions for thiocolchicine and its metabolites can be found in the literature.
-
6. Data Analysis:
-
Quantify the concentration of 3-Demethyl Thiocolchicine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
References
The Synthesis and Characterization of 3-Demethyl Thiocolchicine-¹³C₂,d₆: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Demethyl Thiocolchicine-¹³C₂,d₆, a crucial isotopically labeled internal standard for quantitative bioanalytical assays. This document details a plausible synthetic pathway, methodologies for characterization, and its application in pharmacokinetic and metabolic studies.
Introduction
3-Demethyl Thiocolchicine, a key intermediate in the synthesis of the muscle relaxant Thiocolchicoside, is a derivative of colchicine, a natural product extracted from plants of the Colchicaceae family.[1][2] The isotopically labeled version, 3-Demethyl Thiocolchicine-¹³C₂,d₆, is an indispensable tool in drug development, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its use as an internal standard allows for the precise and accurate quantification of the parent drug and its metabolites in complex biological matrices.[3][4]
Stable isotope labeling, utilizing isotopes such as ¹³C and ²H (deuterium, d), offers a robust method for generating internal standards that co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).[5][6] This co-elution behavior effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable quantitative data.[4]
Synthesis of 3-Demethyl Thiocolchicine-¹³C₂,d₆
While a specific, publicly available protocol for the synthesis of 3-Demethyl Thiocolchicine-¹³C₂,d₆ is not detailed in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of 3-demethylated colchicinoids and general principles of isotopic labeling. The synthesis would logically proceed in two main stages: the synthesis of the unlabeled 3-Demethyl Thiocolchicine core structure, followed by the introduction of the isotopic labels.
A likely strategy involves the selective demethylation of Thiocolchicine at the C-3 position. Subsequently, the isotopic labels can be introduced. The ¹³C₂ labels would likely be incorporated into the acetyl group, and the d₆ label could be introduced at a suitable position.
Experimental Protocol: A Plausible Synthetic Approach
Step 1: Synthesis of 3-O-Demethylthiocolchicine
A common method for the selective 3-O-demethylation of colchicinoids involves the use of strong acids.
-
Materials: Thiocolchicine, concentrated sulfuric acid, methanol, sodium bicarbonate.
-
Procedure:
-
Dissolve Thiocolchicine in a minimal amount of cold, concentrated sulfuric acid.
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 3-O-Demethylthiocolchicine.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Introduction of Isotopic Labels (¹³C₂,d₆)
The introduction of the isotopic labels would likely be achieved through the acylation of a deacetylated intermediate with an appropriately labeled acetylating agent.
-
Materials: 3-O-Demethyl-N-deacetylthiocolchicine, ¹³C₂-acetyl chloride (or a similar labeled acetylating agent), a suitable deuterated solvent, and a non-nucleophilic base.
-
Procedure:
-
Prepare the N-deacetylated intermediate of 3-O-Demethylthiocolchicine.
-
Dissolve the N-deacetylated intermediate in a suitable deuterated solvent (e.g., deuterated dichloromethane).
-
Add a non-nucleophilic base (e.g., pyridine-d₅) to the solution.
-
Slowly add ¹³C₂-acetyl chloride to the reaction mixture at a controlled temperature.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the final product, 3-Demethyl Thiocolchicine-¹³C₂,d₆, by column chromatography or preparative HPLC.
-
The following diagram illustrates a generalized workflow for the synthesis:
Characterization of 3-Demethyl Thiocolchicine-¹³C₂,d₆
The characterization of the isotopically labeled product is critical to confirm its identity, purity, and the extent of isotopic incorporation. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Methodology:
-
LC System: A standard HPLC system.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Analysis: The purity is determined by the peak area percentage of the main component.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic enrichment.
-
Methodology:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of 3-Demethyl Thiocolchicine-¹³C₂,d₆. The isotopic distribution pattern will confirm the incorporation of two ¹³C atoms and six deuterium (B1214612) atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and the position of the isotopic labels.
-
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the deuterated positions.
-
¹³C NMR: The carbon NMR spectrum will show enhanced signals for the two ¹³C-labeled carbon atoms in the acetyl group.[7]
-
Quantitative Data Summary
| Parameter | Method | Expected Result |
| Purity | HPLC | >98% |
| Molecular Weight | High-Resolution MS | Confirmation of the exact mass of C₂₁¹³C₂H₁₇D₆NO₅S |
| Isotopic Enrichment | Mass Spectrometry | >99% for ¹³C and >98% for Deuterium |
| Structural Confirmation | ¹H and ¹³C NMR | Spectra consistent with the proposed structure and label positions |
Application in Bioanalytical Methods
3-Demethyl Thiocolchicine-¹³C₂,d₆ is primarily used as an internal standard for the quantification of 3-Demethyl Thiocolchicine and related analytes in biological samples using LC-MS/MS.
Experimental Protocol: Quantification in Human Plasma
-
Objective: To determine the concentration of an analyte in human plasma samples.
-
Methodology:
-
Sample Preparation:
-
To a known volume of human plasma (e.g., 100 µL), add a precise amount of 3-Demethyl Thiocolchicine-¹³C₂,d₆ internal standard solution.[3][4]
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).[3]
-
Vortex and centrifuge to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3]
-
-
Data Analysis:
-
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using standards of known concentrations.
-
-
The following diagram illustrates the workflow for a typical bioanalytical assay using the labeled internal standard:
Signaling Pathway of the Parent Compound
The parent compound, Thiocolchicoside, for which 3-Demethyl Thiocolchicine is a precursor, exerts its muscle relaxant effects primarily through its interaction with the GABAergic and glycinergic systems in the central nervous system.[8][9][10]
Thiocolchicoside acts as a competitive antagonist at GABA-A receptors and also shows affinity for glycine (B1666218) receptors.[9][10] By modulating these inhibitory neurotransmitter systems, it leads to a reduction in muscle spasticity.
The following diagram illustrates the proposed mechanism of action:
References
- 1. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 2. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 6. 13C Labeled internal standards | LIBIOS [libios.fr]
- 7. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. vinmec.com [vinmec.com]
The Biological Genesis of 3-Demethyl Thiocolchicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Demethyl Thiocolchicine (B1684108), a significant derivative of the colchicine (B1669291) alkaloid family, has garnered interest for its pharmacological potential. While its close relative, colchicine, is a well-known natural product, the biological origin of 3-Demethyl Thiocolchicine is multifaceted, involving both natural occurrence in plants and, more prominently, microbial biotransformation. This technical guide provides a comprehensive overview of the biosynthesis of its precursors in Gloriosa superba, its isolation, and the detailed microbial processes for its production. We present quantitative data, in-depth experimental protocols, and visual diagrams of key pathways and workflows to serve as a vital resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Natural Occurrence and Biosynthesis in Gloriosa superba
While 3-Demethyl Thiocolchicine itself is not a major direct product of the primary biosynthetic pathway in plants, its precursor, 3-demethylcolchicine, is naturally found in the medicinal plant Gloriosa superba[1]. The biosynthesis of colchicine alkaloids in G. superba begins with the amino acids L-phenylalanine and L-tyrosine, which are converted through a series of enzymatic steps to the key intermediate, N-formyldemecolcine. This precursor then undergoes further modifications to yield colchicine and its derivatives. The 3-demethylation is a subsequent metabolic step within the plant.
Quantitative Analysis of Colchicine and its Derivatives in Gloriosa superba
The concentration of colchicine and its derivatives varies significantly among different parts of the Gloriosa superba plant. Tubers and seeds are generally the most abundant sources.
| Plant Part | Colchicine Content (% of dry weight) | 3-Demethylcolchicine Content | Reference |
| Seeds | 0.695% | Detected | [2] |
| Tubers | 0.396% | Detected | [2] |
| Leaves | 0.164% | Not specified | [2] |
| Stems | 0.051% | Not specified | [2] |
| Tubers (Arupukotai genotype) | 0.076% (0.760 mg/g) | Not specified | [1] |
| Tubers (Chittoor genotype) | 0.0578% (0.578 mg/g) | Not specified | [1] |
| Tubers (Mulanur genotype) | 0.0496% (0.496 mg/g) | Not specified | [1] |
| Tubers (Vedaranyam genotype) | 0.0144% (0.144 mg/g) | Not specified | [1] |
Microbial Biotransformation: A Primary Route to 3-Demethyl Colchicinoids
Microbial biotransformation has emerged as a highly efficient and regioselective method for the production of 3-demethylated colchicine and thiocolchicine. Several bacterial strains have been identified that can perform this specific demethylation at the C-3 position of the tropolone (B20159) ring.
Key Microorganisms and Enzymes
-
Bacillus megaterium : This bacterium is widely reported for its ability to demethylate colchicine. The key enzyme responsible is a P450-BM3 monooxygenase , which shows high similarity to the human CYP3A4 enzyme involved in colchicine metabolism[3].
-
Bacillus aryabhattai : This strain is also capable of converting colchicine and thiocolchicine into their 3-demethylated analogs as intermediates in a glycosylation process[4][5].
-
Bacillus endophyticus : Isolated from the rhizosphere of Gloriosa superba, this strain has shown notable efficiency in the demethylation of colchicine[6].
Quantitative Yields of Microbial Biotransformation
The efficiency of microbial biotransformation can be significant, with optimization of culture conditions playing a crucial role.
| Microorganism | Substrate | Product | Yield | Reference |
| Bacillus megaterium (mutant strain) | Colchicine (7 g/L) | 3-Demethylcolchicine | ~55% conversion | [3] |
| Bacillus megaterium (mutant strain) | Thiocolchicine (7 g/L) | 3-Demethylthiocolchicine | ~60% conversion | [3] |
| Bacillus endophyticus | Colchicine | 3-Demethylcolchicine | ~71.97% production | [6] |
| Bacillus aryabhattai | Colchicine/Thiocolchicine | 3-Demethyl intermediates | High, leading to 90-99% glycosylated product | [5] |
Experimental Protocols
Protocol for Microbial Demethylation of Colchicine using Bacillus aryabhattai
This protocol is based on the procedures described for the biotransformation of colchicinoids by Bacillus aryabhattai[4][5].
1. Strain Isolation and Culture Preparation:
- Isolate Bacillus aryabhattai from soil samples by enrichment in a medium containing thiocolchicine.
- Prepare a sterile Luria-Bertani (LB) broth (10 g peptone, 5 g yeast extract, 5 g sodium chloride in 1000 ml water).
- Inoculate a 1-liter conical flask containing 100 ml of LB broth with 1 ml of the isolated bacterial supernatant.
- Add 100 mg of thiocolchicine to the flask.
- Incubate on a shaker at 30°C for approximately 72 hours.
2. Biotransformation Process:
- For the production of 3-demethylated intermediates, use an "AGM medium" containing glucose as the primary carbon source, along with soya peptone, yeast extract, and mineral salts.
- The optimal substrate (colchicine or thiocolchicine) concentration is between 1.0 to 1.5 g/L.
- Conduct the fermentation at a temperature between 15°C and 55°C and a pH between 4 and 9.
- The biotransformation is typically complete within 18-40 hours.
3. Extraction and Purification of 3-Demethylcolchicine:
- After fermentation, centrifuge the broth to separate the biomass.
- The supernatant contains the 3-demethylated product.
- For extraction, adjust the supernatant to a pH of 10.
- Use chloroform (B151607) (1% v/v) as the extraction solvent.
- Optimize the extraction at a temperature of 50°C for 120 minutes[7][8].
- Separate the organic phase, evaporate to dryness, and further purify the product using column chromatography.
Visualizing the Pathways and Processes
Biosynthetic Pathway of Colchicine in Gloriosa superba
Caption: Simplified biosynthetic pathway of colchicine and 3-demethylcolchicine in Gloriosa superba.
Experimental Workflow for Microbial Biotransformation
Caption: General experimental workflow for the microbial production of 3-Demethyl Thiocolchicine.
Mechanism of Action: Colchicine Binding to Tubulin
Caption: Signaling pathway illustrating the inhibition of microtubule polymerization by colchicine derivatives.
Conclusion
The biological origin of 3-Demethyl Thiocolchicine is primarily rooted in the microbial transformation of its parent compounds, colchicine and thiocolchicine. While its direct precursor, 3-demethylcolchicine, is found in Gloriosa superba, the microbial route offers a more efficient and controlled method for its production. This guide has provided a detailed overview of the natural biosynthesis, microbial production methods, quantitative data, and the underlying mechanism of action. The provided protocols and diagrams serve as a foundational resource for further research and development in the field of colchicinoid-based therapeutics.
References
- 1. impactfactor.org [impactfactor.org]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2015097567A1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 5. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. research.uees.edu.ec [research.uees.edu.ec]
- 8. researchgate.net [researchgate.net]
3-Demethyl Thiocolchicine as a thiocolchicoside metabolite
An In-Depth Technical Guide to 3-Demethyl Thiocolchicine (B1684108): A Key Metabolite of Thiocolchicoside (B1682803)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicoside is a widely prescribed semi-synthetic muscle relaxant known for its anti-inflammatory and analgesic properties. Following administration, it undergoes extensive metabolism, leading to the formation of several derivatives. Among these, 3-demethyl thiocolchicine, also identified as SL59.0955 or M2, is a primary yet pharmacologically inactive metabolite. Despite its lack of therapeutic activity, 3-demethyl thiocolchicine is of significant interest due to its toxicological profile, particularly its aneugenic potential. This document provides a comprehensive technical overview of 3-demethyl thiocolchicine, detailing its formation, pharmacokinetic profile, toxicological implications, and the analytical methodologies used for its detection.
Introduction to Thiocolchicoside and its Metabolism
Thiocolchicoside, a sulfur derivative of colchicoside, functions as a centrally acting muscle relaxant.[1] Its mechanism of action is primarily linked to its antagonist activity at γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors.[2][3][4] This interaction at the central nervous system level leads to muscle relaxation without significant sedative effects.[4][5]
Upon oral administration, thiocolchicoside is not detectable in plasma.[5][6] It is extensively metabolized, primarily in the intestine, through deglycosylation to form its aglycone metabolite, 3-demethyl thiocolchicine (M2).[2][7] This inactive metabolite is then further conjugated, mainly through glucuronidation, to form the principal active metabolite, 3-O-glucuronidated aglycone (M1 or SL18.0740).[6][8] M1 exhibits pharmacological activity equipotent to the parent compound.[6][9] The metabolic conversion is a critical determinant of the drug's efficacy and safety profile.
Metabolic Pathway
The biotransformation of thiocolchicoside varies significantly with the route of administration. After oral intake, the parent drug is rapidly converted to its metabolites. The primary pathway involves the removal of the glucose moiety to yield 3-demethyl thiocolchicine (M2).[8] M2 then serves as a substrate for glucuronidation, leading to the formation of the active M1 metabolite.[6][8] A minor pathway involves the demethylation of the aglycone to form didemethyl-thiocolchicine.[8] After intramuscular administration, both the parent drug thiocolchicoside and the active M1 metabolite are present in systemic circulation.[6][9]
Pharmacokinetics
The pharmacokinetic profile of thiocolchicoside is characterized by its rapid metabolism and the differing plasma concentrations of its metabolites based on the administration route. After oral administration, only the metabolites M1 and M2 are detected, with peak plasma concentrations occurring approximately one hour post-dose.[5] Following intramuscular injection, both thiocolchicoside and M1 are quantifiable in plasma.[6]
Table 1: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites in Healthy Humans
| Parameter | Administration Route | Analyte | Value | Reference |
| Cmax (Maximum Concentration) | Oral (8 mg) | Thiocolchicoside | Not Detected | [5][6] |
| Oral (8 mg) | M1 (SL18.0740) | ~60 ng/mL | [5] | |
| Oral (8 mg) | M2 (SL59.0955) | ~13 ng/mL | [5] | |
| Intramuscular (4 mg) | Thiocolchicoside | 113 ng/mL | [5] | |
| Intramuscular (8 mg) | Thiocolchicoside | 175 ng/mL | [5] | |
| Intramuscular (8 mg) | M1 (SL18.0740) | 11.7 ng/mL | [5] | |
| Tmax (Time to Max. Conc.) | Oral (8 mg) | M1 & M2 | 1 hour | [5][6] |
| Intramuscular (8 mg) | Thiocolchicoside | 0.4 hours (24 mins) | [6][8] | |
| Intramuscular (8 mg) | M1 (SL18.0740) | 5 hours | [6][8] | |
| AUC (Area Under the Curve) | Oral (8 mg) | M1 (SL18.0740) | 130 ng.h/mL | [5] |
| Oral (8 mg) | M2 (SL59.0955) | 15.5 - 39.7 ng.h/mL | [5] | |
| Intramuscular (4 mg) | Thiocolchicoside | 283 ng.h/mL | [5] | |
| Intramuscular (8 mg) | Thiocolchicoside | 417 ng.h/mL | [5] | |
| Intramuscular (8 mg) | M1 (SL18.0740) | 83 ng.h/mL | [5] | |
| t1/2 (Elimination Half-life) | Oral (8 mg) | M1 (SL18.0740) | 3.2 - 7.3 hours | [5][6] |
| Oral (8 mg) | M2 (SL59.0955) | ~0.8 hours | [5] | |
| Intramuscular (8 mg) | Thiocolchicoside | 1.5 hours | [6][8] | |
| Intramuscular (8 mg) | M1 (SL18.0740) | 8.6 hours | [6][8] | |
| Oral Bioavailability | Oral vs. Intramuscular | Thiocolchicoside & M1 | ~25% | [6][9][10] |
Toxicological Profile of 3-Demethyl Thiocolchicoside (M2)
While the active metabolite M1 is responsible for the therapeutic effects of thiocolchicoside, the inactive metabolite M2 (3-demethyl thiocolchicine) is the primary driver of its most significant safety concerns.
Aneugenic Potential
The most critical toxicological finding related to M2 is its aneugenic activity.[11] Aneuploidy is a condition characterized by an abnormal number of chromosomes in a cell, which can result from errors in chromosome segregation during cell division.[12] Preclinical studies have demonstrated that the M2 metabolite can induce aneuploidy in dividing cells at concentrations proximate to those observed in humans receiving therapeutic doses of thiocolchicoside.[11][12]
This aneugenic effect is a recognized risk factor for several severe adverse outcomes:
-
Teratogenicity and Embryo/foetotoxicity: Aneuploidy in germ cells can lead to birth defects, spontaneous abortion, or fetal death.[11][12] Animal studies have shown teratogenic effects with thiocolchicoside administration.[11]
-
Impaired Male Fertility: Damage to chromosomes in sperm precursor cells can impair male fertility.[11]
-
Carcinogenesis: Aneuploidy in somatic cells is a potential risk factor for the development of cancer.[11][12]
Due to these risks, regulatory agencies like the European Medicines Agency (EMA) have recommended restrictions on the use of thiocolchicoside, including limiting the dose and duration of treatment to minimize exposure to the M2 metabolite.[11][12]
Acute Toxicity
Acute toxicity data for 3-demethyl thiocolchicine is available from animal studies.
Table 2: Acute Toxicity of 3-Demethyl Thiocolchicine
| Test Type | Route of Exposure | Species | Dose | Reference |
| LD50 | Intraperitoneal | Mouse | 11.3 mg/kg (11300 µg/kg) | [13][14] |
This indicates that 3-demethyl thiocolchicine is markedly less acutely toxic than colchicine (B1669291) (LD50 1.6 mg/kg) and thiocolchicine (LD50 1.0 mg/kg).[14]
Relevant Signaling Pathways
The pharmacological effects of thiocolchicoside and its active metabolite M1 are mediated through several signaling pathways, primarily related to inflammation and neurotransmission.
GABAergic and Glycinergic Pathways
Thiocolchicoside acts as a competitive antagonist of GABA-A receptors and also inhibits glycine receptors.[2][3] By modulating these major inhibitory neurotransmitter systems in the central nervous system, it produces its muscle relaxant effects.[4]
NF-κB Signaling Pathway
Recent studies have revealed that thiocolchicoside exerts anti-inflammatory and potential anti-cancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[15] Thiocolchicoside has been shown to suppress RANKL-induced NF-κB activation, which is crucial for osteoclastogenesis (bone resorption).[16] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[15][16] This mechanism underlies its anti-inflammatory properties and suggests potential applications in treating bone loss.[16]
Experimental Protocols
Accurate quantification of 3-demethyl thiocolchicine is essential for pharmacokinetic studies, bioequivalence assessments, and toxicological research. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for its determination in human plasma.[17]
Protocol: Determination of 3-Demethyl Thiocolchicine in Human Plasma by LC-MS/MS
This protocol is based on the methodology described by Sutherland et al.[17]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.0 mL aliquot of human plasma, add an internal standard (e.g., a stable isotope-labeled analog like 3-Demethyl Thiocolchicine-d3).[18]
-
Add 5.0 mL of ethyl acetate.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions (HPLC):
-
Column: Phenomenex Luna C18(2) 5 µm, 150 x 2 mm.
-
Mobile Phase: Acetonitrile and 0.005% formic acid in water (350:650, v/v).
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (MS/MS):
-
Instrument: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 2000).
-
Ionization Source: TurbolonSpray (a type of electrospray ionization).
-
Polarity: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Demethyl thiocolchicine: Monitor the specific precursor-to-product ion transition (Q1/Q3).
-
Internal Standard: Monitor its corresponding unique transition.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration in unknown samples is determined from this curve.
-
This method has a reported lower limit of quantification (LLOQ) of 0.39 ng/mL and a mean recovery of 70%.[17]
Conclusion
3-Demethyl thiocolchicine (M2) is a central metabolite in the biotransformation of the muscle relaxant thiocolchicoside. Although pharmacologically inactive, its toxicological significance is profound. The established aneugenic potential of M2 necessitates careful consideration in the clinical application of thiocolchicoside, leading to regulatory actions aimed at limiting patient exposure. For professionals in drug development and research, a thorough understanding of the formation, pharmacokinetics, and toxicity of 3-demethyl thiocolchicine is paramount for ensuring the safe and effective use of its parent drug and for the development of future therapeutic agents with improved safety profiles. Furthermore, its role as a key analyte in bioequivalence and pharmacokinetic studies underscores the importance of robust and validated analytical methods for its quantification.
References
- 1. scispace.com [scispace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 5. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. 3-demethylthiocolchicine | CAS#:87424-25-7 | Chemsrc [chemsrc.com]
- 14. CAS:2730-71-4 - FACTA Search [nactem.ac.uk]
- 15. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Thiocolchicine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine (B1684108) analogs represent a potent class of antimitotic agents that exert their primary therapeutic effects by disrupting microtubule dynamics, a critical process for cell division and integrity. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds, detailing their interaction with tubulin, the subsequent effects on microtubule polymerization, and the downstream signaling cascades leading to cell cycle arrest and apoptosis. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and workflows, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The critical role of microtubules in mitosis has made them a prime target for the development of anticancer therapeutics.[2] Thiocolchicine, a semi-synthetic analog of colchicine (B1669291), and its derivatives are potent microtubule-destabilizing agents.[3] They bind to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis.[1][3] This guide delves into the molecular intricacies of this mechanism.
Core Mechanism of Action: Tubulin Binding and Microtubule Destabilization
The cornerstone of the mechanism of action for thiocolchicine analogs is their direct interaction with tubulin.
Binding to the Colchicine Site on β-Tubulin
Thiocolchicine and its analogs bind to a specific pocket on the β-tubulin subunit, known as the colchicine-binding site.[1][4] This binding is a high-affinity interaction that induces a conformational change in the tubulin dimer.[1] The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is largely buried within the β-subunit.[4][5] The binding of thiocolchicine analogs to this site sterically hinders the conformational transition of the tubulin dimer from a "curved" to a "straight" conformation, which is necessary for its incorporation into the growing microtubule lattice.[4]
Inhibition of Microtubule Polymerization
By binding to soluble tubulin dimers, thiocolchicine analogs prevent their addition to the plus ends of microtubules.[1] This inhibition of polymerization disrupts the delicate balance of microtubule dynamics, leading to a net depolymerization of existing microtubules.[1] The tubulin-thiocolchicine complex can also co-polymerize into the microtubule ends, effectively "capping" them and further preventing the addition of tubulin dimers.[1] The disruption of the microtubule network has profound consequences for the cell, particularly during mitosis.
Downstream Cellular Effects
The destabilization of microtubules by thiocolchicine analogs triggers a cascade of cellular events, culminating in cell death.
Mitotic Arrest at the G2/M Phase
The proper formation and function of the mitotic spindle are entirely dependent on the dynamic instability of microtubules. By disrupting this process, thiocolchicine analogs activate the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[3]
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, including caspase-3, which execute the apoptotic program.[6][7] Studies have also shown that thiocolchicoside, a related compound, can upregulate the expression of the p53 tumor suppressor protein, further contributing to its pro-apoptotic effects.[7][8]
Potential Modulation of the NF-κB Pathway
Emerging evidence suggests a potential secondary mechanism of action for some thiocolchicine derivatives. Thiocolchicoside has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[9][10] NF-κB is a key transcription factor involved in inflammation, cell survival, and proliferation.[9] Thiocolchicoside inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit.[9][11] This inhibitory effect on the NF-κB pathway may contribute to the anti-inflammatory and anticancer properties of these compounds.[9][10]
Quantitative Data
The biological activity of thiocolchicine and its analogs has been quantified in various studies. The following tables summarize key data on their tubulin binding affinity, inhibition of tubulin polymerization, and cytotoxic effects on cancer cell lines.
| Compound | Parameter | Value | Target/Assay |
| Thiocolchicine | Ki | 0.7 µM | Tubulin Binding (Competitive)[1][12] |
| Thiocolchicine | IC50 | 2.5 µM | Tubulin Polymerization Inhibition[1][12] |
| Thiocolchicoside | IC50 | 79.02 nM | Antiproliferative (MCF-7 cells)[7][8] |
| Colchicine | IC50 | 74.23 nM | Antiproliferative (MCF-7 cells)[7][8] |
| N-Aroyl Analogs | - | Potent | Tubulin Polymerization Inhibition[13] |
| N-(substituted benzyl)deacetylthiocolchicines | - | Highly Cytotoxic | Various Tumor Cell Lines[13] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Labeled Thiocolchicine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of labeled thiocolchicine (B1684108), with a focus on its synthesis, characterization, and biological interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving microtubule inhibitors.
Physicochemical Properties
Thiocolchicine and its labeled analogue, Thiocolchicine-d3, are potent antimitotic agents that function by inhibiting tubulin polymerization.[1] The introduction of a deuterium (B1214612) label in Thiocolchicine-d3 provides a crucial tool for metabolic, pharmacokinetic, and bioanalytical studies without significantly altering its fundamental physicochemical properties.[1][2]
General Properties
The following table summarizes the key physical and chemical properties of thiocolchicine.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₅S | [3][4] |
| Molecular Weight | 415.50 g/mol | [3][4] |
| Appearance | White to beige or bright yellow solid powder | [4] |
| Melting Point | 193°C | [4] |
| CAS Number | 2730-71-4 | [3][4] |
Solubility
The solubility of thiocolchicine in various solvents is a critical parameter for its use in experimental settings.
| Solvent | Solubility | Source |
| DMSO | 10 mg/mL (clear solution) | |
| Water | 10 mg/mL (clear solution) | |
| Ethanol (B145695) | 50 mg/mL |
Synthesis of Labeled Thiocolchicine (Thiocolchicine-d3)
The most efficient synthetic route for Thiocolchicine-d3 involves the N-acetylation of N-deacetylthiocolchicine using a deuterated acetylating agent.[1] N-deacetylthiocolchicine can be sourced from the hydrolysis of thiocolchicoside (B1682803).[1]
Proposed Synthetic Workflow
The overall workflow for the synthesis and characterization of Thiocolchicine-d3 is summarized in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of Thiocolchicine-d3.
Experimental Protocol: Synthesis of Thiocolchicine-d3
This protocol outlines a generalized procedure for the synthesis of Thiocolchicine-d3.[1]
Materials:
-
N-deacetylthiocolchicine
-
Acetic anhydride-d6 (99 atom % D)
-
Anhydrous Pyridine (B92270) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-deacetylthiocolchicine (1 equivalent) in anhydrous pyridine or DMF.[1]
-
Addition of Reagent: Cool the solution to 0°C in an ice bath. Add acetic anhydride-d6 (1.2 equivalents) dropwise with stirring.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).[1]
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x volumes).[1]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford Thiocolchicine-d3.[1]
Biological Mechanism of Action
Thiocolchicine exerts its biological effects primarily by interacting with tubulin, a key component of microtubules.[1] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] It is important to distinguish this mechanism from that of its glycoside derivative, thiocolchicoside, which acts as a muscle relaxant through its interaction with GABA-A and glycine (B1666218) receptors.[5][6][7][8][9]
Signaling Pathway of Thiocolchicine
The following diagram illustrates the signaling pathway affected by thiocolchicine.
Caption: Signaling pathway of thiocolchicine's antimitotic activity.
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments used to characterize labeled thiocolchicine and its interactions.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of test compounds to the colchicine (B1669291) binding site on tubulin.[2]
Materials:
-
Purified tubulin
-
Assay Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
Fluorescent tracer (a ligand for the colchicine site with a fluorescent label)
-
Thiocolchicine-d3 (as a positive control)
-
Test compounds
-
DMSO
-
384-well black plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Preparation: Reconstitute lyophilized tubulin in ice-cold Assay Buffer to a stock concentration of 10 mg/mL. Prepare a stock solution of the fluorescent tracer in DMSO. Prepare serial dilutions of Thiocolchicine-d3 and test compounds in DMSO.[2]
-
Assay Setup:
-
Add 10 µL of Assay Buffer to all wells.
-
Add 5 µL of the test compound dilutions or Thiocolchicine-d3 to the appropriate wells.
-
For total binding, add 5 µL of Assay Buffer with DMSO.
-
Add 5 µL of purified tubulin (final concentration typically 1-5 µM) to all wells except the background wells.
-
Add 5 µL of Assay Buffer to the background wells.[2]
-
-
Incubation: Mix gently and incubate for 30 minutes at 37°C to allow the unlabeled compound to bind to tubulin.[2]
-
Tracer Addition and Incubation: Add 5 µL of the fluorescent tracer to all wells. Mix gently and incubate for an additional 60 minutes at 37°C.[2]
-
Measurement: Measure fluorescence polarization using a plate reader.
-
Data Analysis: Subtract the background fluorescence polarization values. Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).[2]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10]
Materials:
-
Purified tubulin
-
Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Thiocolchicine-d3 or test compound
-
96-well clear plates
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: Resuspend purified tubulin in ice-cold buffer to the desired concentration (e.g., 1-2 mg/mL). Keep on ice.[10]
-
Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing buffer, GTP (1 mM final concentration), and various concentrations of Thiocolchicine-d3 or a vehicle control.[10]
-
Initiation: Add the cold tubulin solution to the wells to initiate the reaction. Mix gently but thoroughly.[10]
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time.[10]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of thiocolchicine on the cell cycle distribution.[10]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium
-
Thiocolchicine-d3
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with various concentrations of Thiocolchicine-d3 or a vehicle control for a specified time (e.g., 24 hours).[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.[10]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[10]
Quantification by LC-MS/MS
This protocol describes a general method for the quantification of thiocolchicoside in human plasma, which can be adapted for thiocolchicine and its labeled analogues.[11]
Workflow for Analyte Quantification
Caption: General workflow for analyte quantification by LC-MS/MS.
Sample Preparation:
-
Protein precipitation: To 0.1 mL of plasma sample, add 0.1 mL of internal standard solution and 0.3 mL of a precipitating agent.[11]
Chromatographic Conditions:
-
Column: Hibar® C18 (5µm, 50 x 4.6 mm i.d.).[11]
-
Mobile Phase: 10mM Ammonium acetate buffer (pH 4.0) and Acetonitrile in an 80:20 v/v ratio.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 10 µL.[11]
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole mass spectrometer.[11]
-
Ionization: Electrospray Ionization (ESI) in positive and negative modes.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiocolchicine | C22H25NO5S | CID 17648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thiocolchicine CAS#: 2730-71-4 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vinmec.com [vinmec.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Safe Handling of 3-Demethyl Thiocolchicine--13C2,d6: A Technical Guide for Researchers
For research and development purposes only. Not for human or veterinary use.
This technical guide provides an in-depth overview of the safety and handling protocols for 3-Demethyl Thiocolchicine--13C2,d6, a stable isotope-labeled compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this isotopologue, this document extrapolates critical safety information from the available data for the parent compound, 3-Demethyl Thiocolchicine, and the structurally related Thiocolchicoside. Researchers, scientists, and drug development professionals should handle this compound with the utmost care, adhering to the precautionary measures outlined herein.
Compound Identification and Properties
This compound is a labeled version of 3-Demethyl Thiocolchicine, primarily utilized as a tracer or an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The incorporation of stable heavy isotopes allows for precise quantification in complex biological matrices[1].
| Property | Value | Source |
| Molecular Formula | C₁₉¹³C₂H₁₇D₆NO₅S | MedChemExpress[1] |
| Molecular Weight | 409.50 g/mol | MedChemExpress[1] |
| Appearance | Solid | Cayman Chemical[2] |
| Solubility | Soluble in Chloroform | Cayman Chemical[2] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). For general lab use, store in tightly closed containers at room temperature, protected from light and moisture. | Cayman Chemical[2], Clinivex[3] |
| Shipping | Typically shipped at ambient room temperature. | Clinivex[3], Cayman Chemical[2] |
Hazard Identification and Classification
Based on the GHS classifications for the parent compound, 3-Demethyl Thiocolchicine is considered a hazardous substance. The isotopically labeled version should be handled with the same level of caution.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 2 or 3 | H300/H301: Fatal or Toxic if swallowed[4][5] |
| Acute Toxicity, Inhalation | Category 2 or 3 | H330/H331: Fatal or Toxic if inhaled[4][5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[6] |
| Reproductive Toxicity | Category 2 | H361/H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[5][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Gastro-intestinal system) through prolonged or repeated exposure[5][6] |
Hazard Pictograms:
Experimental Protocols and Handling
Given its primary application as an internal standard, a general experimental workflow is described below. Researchers must adapt this to their specific analytical methods and laboratory safety protocols.
General Workflow for Use as an Internal Standard in LC-MS
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. clinivex.com [clinivex.com]
- 4. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-O-Demethylthiocolchicine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. 3-demethylthiocolchicine manufacturers and suppliers in india [chemicalbook.com]
Unraveling the Degradation Pathway of Thiocolchicoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Potent Muscle Relaxant with a Complex Stability Profile
Thiocolchicoside (B1682803), a semi-synthetic sulfur derivative of colchicoside (B193306), is a widely used muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Originally derived from the naturally occurring glucoside colchicoside found in the seeds of Gloriosa superba, thiocolchicoside has a long history of clinical use for orthopedic, rheumatologic, and traumatic disorders.[3][4] Despite its therapeutic efficacy, thiocolchicoside exhibits susceptibility to degradation under various stress conditions, a critical consideration for formulation development, stability testing, and regulatory compliance. This technical guide provides an in-depth exploration of the discovery, history, and, most importantly, the degradation products of thiocolchicoside, offering a comprehensive resource for professionals in the pharmaceutical sciences.
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][] In the case of thiocolchicoside, such studies have revealed a multifaceted degradation profile, with the molecule being particularly sensitive to acidic, basic, and oxidative environments. Understanding the identity and formation pathways of these degradation products is paramount for ensuring the safety, quality, and efficacy of thiocolchicoside-containing pharmaceutical products.
Thiocolchicoside and its Degradation Products
Forced degradation studies have identified several degradation products of thiocolchicoside under various stress conditions. These impurities can arise during manufacturing, storage, or administration, potentially impacting the drug's safety and efficacy. A comprehensive understanding of these degradants is crucial for robust analytical method development and formulation design.
| Degradation Product ID | Chemical Name | Stress Condition(s) |
| D1SO | N-[1,2-dimethoxy-10-methylsulphoxide-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide | Oxidative |
| D1SO(2) | N-[1,2-dimethoxy-10-methylsulphone-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide | Oxidative |
| D2 | [1,2-dimethoxy-10-methylsulphanyl-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-amine | Acidic, Basic Hydrolysis |
| D3 | N-[1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide (or 3-O-demethylthiocolchicine) | Acidic, Basic Hydrolysis |
| D4 | [1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-amine (or N-deacetyl-3-O-demethylthiocochicine) | Acidic, Basic Hydrolysis |
| DP1 | N-[1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo- 5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide[3] | Acidic Hydrolysis |
| DP2 | [1, 2-dimethoxy- 10-methylsulphanyl- 9-oxo-3-(3, 4, 5-trihydroxy- 6-hydroxymethyl-tetrahydropyran-2-yloxy)-5, 6, 7, 9-tetrahydro-benzo-[a] heptalen-7-yl]-amine[3] | Acidic Hydrolysis |
| DP3 | Not explicitly named | Acidic, Alkaline Hydrolysis |
Quantitative Analysis of Thiocolchicoside Degradation
The extent of thiocolchicoside degradation varies significantly depending on the nature and severity of the stress condition. Quantitative data from forced degradation studies provide valuable insights into the drug's stability profile.
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation / % Recovery | Reference |
| Acid-Base Hydrolysis | 1 N HCl and 0.5 M NaOH in methanol (B129727) | 60°C | 1 hour | 37.85% degradation (62.15% recovery) | [5] |
| Dry Heat | Hot air oven | 110°C | 6 hours | 3.02% degradation (96.98% recovery) | [5] |
| Oxidative Hydrolysis | 5% v/v Hydrogen Peroxide in methanol | Room Temperature | 6 hours | 75.81% degradation (24.19% recovery) | [5] |
| Fluorescent Light Exposure | Fluorescent light | Room Temperature | 48 hours | 18.93% degradation (81.07% recovery) | [5] |
| Acidic Hydrolysis | 1.0 N HCl | 80°C | 3 hours | Significant degradation observed | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 3 hours | Significant degradation observed | [3] |
| Oxidative Degradation | 0.5%, 1.0%, and 1.5% H2O2 | 40, 50, 60°C | Various | Degradation follows first-order kinetics | [3] |
| Photolytic Degradation | Direct sunlight | Room Temperature | 8 hours | Stable | [3] |
| Dry Heat | Hot air oven | 110°C | 6 hours | Stable | [3] |
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are summarized from key literature sources.
Protocol 1: Multi-Stress Condition Study[5]
-
Acid-Base Degradation: 1 mg of thiocolchicoside was dissolved in a 10 mL mixture of 1 N HCl and 0.5 M NaOH in methanol (5 mL each). The mixture was refluxed at 60°C for 1 hour.
-
Dry Heat Degradation: 1 mg of thiocolchicoside was placed in a Petri dish and kept in a hot air oven at 110°C for 6 hours.
-
Oxidative Hydrolysis: 1 mg of thiocolchicoside was dissolved in 10 mL of a 5% v/v methanolic solution of hydrogen peroxide and stored in the dark for 6 hours.
-
Fluorescent Light Exposure: A methanolic solution of thiocolchicoside (1 mg in 10 mL) was exposed to fluorescent light for 48 hours.
-
Analysis: Samples were diluted with methanol and analyzed by UV spectrophotometry at a λmax of 248 nm.
Protocol 2: HPTLC-Based Stability-Indicating Method[3]
-
Acidic Hydrolysis: 50 mg of thiocolchicoside was dissolved in 10 mL of 1.0 N HCl and heated at 80°C for 3 hours.
-
Alkaline Hydrolysis: 50 mg of thiocolchicoside was dissolved in 10 mL of 0.1 N NaOH and heated at 80°C for 3 hours.
-
Oxidative Degradation: 50 mg of thiocolchicoside was dissolved in 10 mL of 30% w/v H2O2 and stored at room temperature for 24 hours.
-
Photolytic Degradation: A methanolic solution of thiocolchicoside (5 mg/mL) was exposed to direct sunlight for 8 hours.
-
Dry Heat Degradation: 50 mg of thiocolchicoside was kept in a hot air oven at 110°C for 6 hours.
-
Analysis: Samples were analyzed by High-Performance Thin-Layer Chromatography (HPTLC) using toluene: acetone: water (1.5:7.5:1.0, v/v/v) as the mobile phase and detection at 370 nm.
Protocol 3: LC-MS Characterization of Degradation Products
-
Hydrolytic Stress: Thiocolchicoside was subjected to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidative Stress: The drug was treated with an oxidizing agent such as hydrogen peroxide.
-
Photolytic Stress: A solution of thiocolchicoside was exposed to UV light.
-
Analysis: The degradation products were separated and identified using a gradient Liquid Chromatography-Mass Spectrometry (LC-MS) method on a C18 column. The structures of the degradation products were elucidated using mass fragmentation pathways and confirmed by synthesizing reference standards, which were characterized by MS, NMR, and IR analyses.
Degradation Pathways of Thiocolchicoside
The degradation of thiocolchicoside proceeds through several pathways depending on the stressor. The following diagrams illustrate the key transformation processes.
References
- 1. phmethods.net [phmethods.net]
- 2. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products. | Semantic Scholar [semanticscholar.org]
- 4. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Demethyl Thiocolchicine--13C2,d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. This document provides detailed application notes and protocols for the utilization of 3-Demethyl Thiocolchicine--13C2,d6 as an internal standard for the quantification of its unlabeled counterpart, 3-Demethyl Thiocolchicine (B1684108), a primary metabolite of the muscle relaxant thiocolchicoside (B1682803).
Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based quantification. Due to their near-identical physicochemical properties to the analyte of interest, they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response. The incorporation of stable isotopes such as ¹³C and deuterium (B1214612) (d) results in a mass shift that allows for their distinct detection by the mass spectrometer.
These protocols are designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of thiocolchicoside and its metabolites.
Signaling Pathways and Pharmacokinetics
Thiocolchicoside is a semi-synthetic derivative of colchicine (B1669291) and acts as a competitive antagonist of GABA-A receptors and glycine (B1666218) receptors, leading to its muscle relaxant effects. Upon oral administration, thiocolchicoside is extensively metabolized, and the parent drug is often not detected in plasma. The primary metabolic pathway involves the cleavage of the glycosidic bond to form the aglycone, 3-demethylthiocolchicine (B195318) (also known as thiocolchicine aglycone), which is the main active metabolite. Therefore, quantitative analysis of 3-demethylthiocolchicine is crucial for pharmacokinetic assessments.
Experimental Protocols
This section details two common sample preparation methods for the extraction of 3-demethylthiocolchicine from biological matrices, followed by a representative LC-MS/MS protocol.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma (or other biological matrix)
-
This compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to PPT, which can reduce matrix effects.[1]
Materials:
-
Human plasma (or other biological matrix)
-
This compound internal standard working solution
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Ammonia (B1221849) solution (5%)
-
Microcentrifuge tubes (2.0 mL)
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 100 µL of 5% ammonia solution and vortex for 30 seconds.
-
Add 1.5 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are representative conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography:
-
System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Demethyl Thiocolchicine: The precursor ion ([M+H]⁺) is m/z 402.1. The product ion should be determined by infusion and fragmentation of a standard solution. A likely product ion is m/z 356.1, corresponding to the loss of the acetamide (B32628) group.
-
This compound: The precursor ion ([M+H]⁺) is m/z 410.2. The product ion is expected to be m/z 362.2, reflecting the isotopic labeling.
-
-
Instrument Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Collision Energy: To be optimized for each transition.
-
Quantitative Data
The following table summarizes typical performance characteristics for a bioanalytical method for 3-demethylthiocolchicine using a stable isotope-labeled internal standard. These values are representative and may vary depending on the specific method and instrumentation.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL[1] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Mean Recovery | ~70%[1] |
| Matrix Effect | Compensated by the internal standard |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 3-demethylthiocolchicine in biological matrices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The implementation of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the high-quality data required for regulatory submissions and clinical studies.
References
Application Notes and Protocols for the Quantitative Analysis of 3-Demethyl Thiocolchicine using LC-MS/MS with 3-Demethyl Thiocolchicine--13C2,d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethyl Thiocolchicine is the primary active metabolite of Thiocolchicoside (B1682803), a widely used muscle relaxant with anti-inflammatory and analgesic properties. Accurate quantification of 3-Demethyl Thiocolchicine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sensitive and specific quantitative analysis of 3-Demethyl Thiocolchicine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 3-Demethyl Thiocolchicine--13C2,d6, is recommended for optimal accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2]
Signaling Pathway of Thiocolchicoside and its Metabolite
Thiocolchicoside and its active metabolite, 3-Demethyl Thiocolchicine, exert their muscle relaxant effects primarily through their interaction with the central nervous system. They act as competitive antagonists of the gamma-aminobutyric acid type A (GABA-A) receptor and also show affinity for strychnine-sensitive glycine (B1666218) receptors. By modulating these inhibitory neurotransmitter pathways, they lead to a reduction in muscle spasticity.
Caption: Mechanism of action of 3-Demethyl Thiocolchicine at the GABA-A receptor.
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of 3-Demethyl Thiocolchicine in human plasma following oral administration of Thiocolchicoside. This data is essential for designing and interpreting bioanalytical studies.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Units |
| Tmax (Time to maximum concentration) | 2.27 ± 1.19 | hours |
| Cmax (Maximum plasma concentration) | 4.85 ± 1.99 | ng/mL |
| AUC0-t (Area under the curve to last measurable concentration) | 10.54 ± 3.75 | hng/mL |
| AUC0-inf (Area under the curve extrapolated to infinity) | 12.65 ± 4.53 | hng/mL |
Data obtained from a bioequivalence study of Thiocolchicoside.[3]
Experimental Protocols
A highly sensitive and specific LC-MS/MS method has been developed for the determination of 3-Demethyl Thiocolchicine in human plasma.[3][4]
Materials and Reagents
-
3-Demethyl Thiocolchicine reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (analytical grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Applied Biosystems API 2000 or equivalent)[3][4]
-
Analytical column: Phenomenex Luna C18(2) (150 x 2 mm, 5 µm) or equivalent[3][4]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Demethyl Thiocolchicine and 1 mg of this compound in 10 mL and 1 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Demethyl Thiocolchicine primary stock solution with a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample, add a known amount of the internal standard working solution.
-
Add 5.0 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Method
-
Chromatographic Conditions
-
Mass Spectrometric Conditions
-
Ionization Mode: TurbolonSpray (Electrospray Ionization - ESI) in positive mode[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3-Demethyl Thiocolchicine: The exact precursor and product ions should be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
This compound: The precursor ion will be shifted by the mass of the isotopes (+8 Da). The product ion may or may not be shifted, depending on the fragmentation pattern. This should also be confirmed experimentally.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and exit potential should be optimized for the specific instrument to achieve maximum sensitivity for each transition.
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A linear calibration curve with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A previously reported method had an LLOQ of 0.39 ng/mL.[3][4]
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix. A mean recovery of 70% has been reported for 3-Demethyl Thiocolchicine.[3][4]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Conclusion
This document provides a comprehensive framework for the quantitative analysis of 3-Demethyl Thiocolchicine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The detailed protocols and application notes will aid researchers, scientists, and drug development professionals in establishing a robust and reliable bioanalytical method for pharmacokinetic and other related studies. Adherence to good laboratory practices and thorough method validation are essential for generating high-quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 3-Demethyl Thiocolchicine in Human Plasma using Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantitative determination of 3-Demethyl Thiocolchicine in human plasma. The protocol employs 3-Demethyl Thiocolchicine--13C2,d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Introduction
Thiocolchicoside (B1682803) is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties.[1] Following oral administration, thiocolchicoside is extensively metabolized, primarily to its aglycone derivative, 3-demethylthiocolchicine (B195318) (also known as SL59.0955), and its subsequent glucuronide conjugate (SL18.0740).[2][3][4] Accurate quantification of these metabolites is crucial for understanding the pharmacokinetic profile of thiocolchicoside. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry as they compensate for variations in sample preparation and matrix effects.[1][5] This document provides a detailed protocol for the analysis of 3-Demethyl Thiocolchicine in plasma, utilizing this compound as the internal standard.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the analytical method, compiled from established literature.
| Parameter | Value | Reference |
| Analyte | 3-Demethyl Thiocolchicine | [6] |
| Internal Standard | This compound | [5] |
| Matrix | Human Plasma | [6] |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL | [6] |
| Mean Recovery | ~70% | [6] |
Experimental Protocols
Materials and Reagents
-
3-Demethyl Thiocolchicine reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Ethyl acetate (B1210297) (for liquid-liquid extraction, if preferred)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Sample Preparation (Liquid-Liquid Extraction - Alternative)
-
Thaw plasma samples and vortex.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
Transfer to an HPLC vial for analysis.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:0.005% Formic Acid (350:650, v/v)[6][7]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Note: MRM transitions for 3-Demethyl Thiocolchicine and this compound should be optimized on the specific instrument being used.
Diagrams
Caption: Experimental workflow for the analysis of 3-Demethyl Thiocolchicine in plasma.
Caption: Simplified metabolic pathway of Thiocolchicoside after oral administration.
References
- 1. benchchem.com [benchchem.com]
- 2. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Demethyl Thiocolchicine--13C2,d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Demethyl Thiocolchicine--13C2,d6, a stable isotope-labeled internal standard, in the pharmacokinetic analysis of thiocolchicoside (B1682803) and its metabolites. Detailed protocols for bioanalytical method development and a typical pharmacokinetic study design are presented to guide researchers in the accurate quantification of thiocolchicoside's active and inactive metabolites.
Introduction
Thiocolchicoside is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties.[1] Following oral administration, thiocolchicoside undergoes extensive and rapid metabolism, with the parent drug often being undetectable in plasma.[2] The pharmacological activity is primarily attributed to its metabolites.[2] Therefore, robust and accurate bioanalytical methods are crucial for characterizing the pharmacokinetic profile of its metabolites to ensure safety and efficacy.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] They exhibit nearly identical physicochemical properties to the analyte of interest, which allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[1][3] this compound serves as an ideal internal standard for the quantification of 3-demethylthiocolchicine (B195318) (also known as M2 or SL59.0955), a primary metabolite of thiocolchicoside.[4]
Metabolic Pathway of Thiocolchicoside
After oral administration, thiocolchicoside is not detected in plasma. It is extensively metabolized, primarily through deglycosylation to its aglycone derivative, 3-demethylthiocolchicine (M2). M2 is then further metabolized, with the major circulating and pharmacologically active metabolite being the glucuronidated form, 3-O-glucuronidated aglycone (M1).[5][6] A minor metabolic pathway involves the demethylation of the aglycone to form di-demethylthiocolchicine.[5]
References
- 1. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of Thiocolchicoside Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of thiocolchicoside (B1682803) and its primary metabolites. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, bioequivalence assessment, and quality control of pharmaceutical formulations.
Introduction
Thiocolchicoside is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties.[1] Following oral administration, thiocolchicoside is extensively metabolized and is not detected unchanged in plasma.[2][3] The primary metabolic pathway involves intestinal metabolism to its aglycone, 3-demethylthiocolchicine (B195318) (also known as M2 or SL59.0955).[2][4] This metabolite is then subject to two main transformations: glucuronidation to form the pharmacologically active metabolite 3-O-glucurono-demethylcolchicine (M1 or SL18.0740), and demethylation to didemethyl-thiocolchicine.[2][4] Given that the pharmacological activity after oral administration is attributed to the M1 metabolite, accurate and sensitive analytical methods for the quantification of these metabolites are crucial for drug development and clinical studies.[3]
Metabolic Pathway of Thiocolchicoside
The metabolic conversion of thiocolchicoside primarily occurs in the intestine and subsequently in the circulation. The pathway involves initial deglycosylation followed by glucuronidation or demethylation.
Figure 1: Metabolic pathway of thiocolchicoside after oral administration.
Analytical Methodologies
A variety of analytical techniques have been employed for the quantification of thiocolchicoside and its metabolites. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods.
LC-MS/MS Method for 3-desmethylthiocolchicine in Human Plasma
This method is highly specific and sensitive, making it suitable for bioequivalence and pharmacokinetic studies where low concentrations of the metabolite are expected.[5]
Experimental Protocol:
-
Sample Preparation (Plasma):
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., thiocolchicine-d3, 100 ng/mL).[6]
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
-
Vortex for 30 seconds and transfer to a UPLC vial.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrument: Applied Biosystems API 2000 or equivalent.[5]
-
Ionization Mode: TurbolonSpray (Electrospray Ionization - ESI).[5][6]
-
MRM Transitions: To be optimized based on the specific instrument. For thiocolchicoside, precursor ion m/z 564.2 and product ion m/z 415.1 can be monitored. For the internal standard thiocolchicine-d3, precursor ion m/z 403.2 and product ion m/z 371.2 can be used.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | 3-desmethylthiocolchicine | [5] |
| Matrix | Human Plasma | [5] |
| Linearity Range | 1 - 50 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL | [5] |
| Mean Recovery | 70% | [5] |
HPTLC Method for Thiocolchicoside
HPTLC offers a simpler and high-throughput alternative for the analysis of thiocolchicoside in pharmaceutical dosage forms.[9][10]
Experimental Protocol:
-
Sample Preparation (Pharmaceutical Dosage Form):
-
Weigh and finely powder twenty capsules.
-
Transfer a quantity of powder equivalent to 50 mg of thiocolchicoside into a 10 ml volumetric flask.
-
Dissolve and dilute to the mark with methanol (B129727).
-
Filter the solution and dilute 1.0 ml of the filtrate to 10 ml with methanol to obtain a final concentration of 50 µg/ml.[9]
-
-
Chromatographic Conditions:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | Thiocolchicoside | [9] |
| Matrix | Pharmaceutical Dosage Form | [9] |
| Linearity Range | 100 - 500 ng/spot | [9] |
| Correlation Coefficient (R²) | 0.9979 | [9] |
| Limit of Detection (LOD) | 20 ng/spot | [11] |
| Limit of Quantification (LOQ) | 60 ng/spot | [11] |
Experimental Workflow
The general workflow for the analysis of thiocolchicoside and its metabolites involves sample preparation, chromatographic separation, detection, and data analysis.
Figure 2: General experimental workflow for metabolite analysis.
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of thiocolchicoside and its key metabolites. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The provided protocols and data summaries serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and pharmaceutical analysis. It is recommended to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH) before its application in routine analysis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phmethods.net [phmethods.net]
- 10. akjournals.com [akjournals.com]
- 11. Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Demethyl Thiocolchicine--13C2,d6 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Demethyl Thiocolchicine, a primary metabolite of the muscle relaxant thiocolchicoside (B1682803), is a molecule of significant interest in drug metabolism and pharmacokinetic (DMPK) studies.[1] The use of its stable isotope-labeled counterpart, 3-Demethyl Thiocolchicine--13C2,d6, offers a powerful tool for the precise and accurate quantification of the parent metabolite in biological matrices. This internal standard is crucial for overcoming matrix effects and variability in sample processing and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This document provides detailed application notes and protocols for the use of this compound in drug metabolism research.
Application Notes
The stable isotope-labeled this compound is primarily utilized as an internal standard in quantitative bioanalytical assays.[2] Its chemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry. This allows for accurate correction of any analyte loss during sample preparation and variations in instrument response.
Key applications include:
-
In Vitro Metabolism Studies: Investigating the metabolic stability and identifying further metabolites of 3-Demethyl Thiocolchicine in systems such as human liver microsomes.
-
In Vivo Pharmacokinetic Studies: Accurately determining the concentration-time profile of 3-Demethyl Thiocolchicine in plasma, urine, and other biological fluids following the administration of thiocolchicoside.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of thiocolchicoside by measuring the systemic exposure of its major metabolite.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of thiocolchicoside and its metabolites, including 3-Demethyl Thiocolchicine (designated as M2 or SL59.0955), in humans.
Table 1: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites after Intramuscular (IM) Administration in Healthy Volunteers [2][3]
| Parameter | Thiocolchicoside (4 mg) | Thiocolchicoside (8 mg) | Active Metabolite (SL18.0740) |
| Cmax | 113 ng/mL | 175 ng/mL | 11.7 ng/mL |
| Tmax | 30 min | 30 min | 5 h |
| AUC | 283 ng·h/mL | 417 ng·h/mL | 83 ng·h/mL |
| t1/2 | 1.5 h | Not Reported | 8.6 h |
Table 2: Pharmacokinetic Parameters of Thiocolchicoside Metabolites after Oral Administration (8 mg) in Healthy Volunteers [2][3][4]
| Parameter | Active Metabolite (SL18.0740) | 3-Demethyl Thiocolchicine (SL59.0955/M2) |
| Cmax | ~60 ng/mL | ~13 ng/mL |
| Tmax | 1 h | 1 h |
| AUC | ~130 ng·h/mL | 15.5 - 39.7 ng·h/mL |
| t1/2 | 7.3 h | 0.8 h |
Note: After oral administration, unchanged thiocolchicoside is not detected in plasma due to extensive first-pass metabolism.[4]
Signaling Pathways
Thiocolchicoside and its metabolites are known to interact with inhibitory neurotransmitter receptors, primarily GABA-A and glycine (B1666218) receptors.[3][5][6] This interaction is believed to be the basis for its muscle relaxant effects. Additionally, thiocolchicoside has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7][8]
Experimental Protocols
In Vitro Metabolism of 3-Demethyl Thiocolchicine in Human Liver Microsomes
This protocol is designed to assess the metabolic stability of 3-Demethyl Thiocolchicine.
Materials:
-
3-Demethyl Thiocolchicine
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (cold)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 3-Demethyl Thiocolchicine in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and 3-Demethyl Thiocolchicine (final concentration typically 1-10 µM).
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile.
-
Add a known concentration of this compound as the internal standard to each quenched sample.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining concentration of 3-Demethyl Thiocolchicine at each time point.
-
Calculate the metabolic stability (e.g., half-life, intrinsic clearance) from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study of 3-Demethyl Thiocolchicine
This protocol outlines a representative in vivo study in a preclinical model.
Procedure:
-
Administer thiocolchicoside to the study animals (e.g., rats, mice) via the desired route (e.g., oral gavage, intravenous injection).
-
At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
To a known volume of plasma (e.g., 100 µL), add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantify the concentration of 3-Demethyl Thiocolchicine in each sample using a validated LC-MS/MS method.
-
Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.
Quantitative Analysis of 3-Demethyl Thiocolchicine in Plasma by LC-MS/MS
This protocol details a typical bioanalytical method.[9]
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (of a known concentration).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions (Representative):
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2) 5 µm, 150x2 mm)[9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A reported isocratic mobile phase is acetonitrile-0.005% formic acid (350:650, v/v).[9]
-
Flow Rate: 0.35 mL/min[9]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 3-Demethyl Thiocolchicine: To be determined by direct infusion and optimization.
-
MRM Transition for this compound: To be determined by direct infusion and optimization (expected precursor ion m/z will be higher than the unlabeled analyte).
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 3-Demethyl Thiocolchicine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 3-Demethyl Thiocolchicine in various drug metabolism and pharmacokinetic studies. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this stable isotope-labeled standard in their research endeavors. The use of such standards is critical for generating high-quality data to support the development and regulatory submission of new drug candidates.
References
- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 2. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 6. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Demethyl Thiocolchicine--13C2,d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of 3-Demethyl Thiocolchicine and its isotopically labeled analog, 3-Demethyl Thiocolchicine--¹³C₂,d₆. This labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for accurate quantification.
Introduction
3-Demethyl Thiocolchicine is a derivative of thiocolchicine, a sulfur-containing analog of colchicine. Colchicine and its derivatives are well-known for their antimitotic activity, which stems from their ability to inhibit tubulin polymerization.[1][2] Thiocolchicoside, a glucoside of 3-Demethyl Thiocolchicine, is clinically used as a muscle relaxant with anti-inflammatory and analgesic properties.[3] Its mechanism of action is primarily attributed to its role as a competitive antagonist of GABAA receptors and its interaction with glycine (B1666218) receptors.[3][4][5]
The use of stable isotope-labeled internal standards, such as 3-Demethyl Thiocolchicine--¹³C₂,d₆, is crucial for accurate quantification in complex biological matrices by NMR and mass spectrometry. The introduction of ¹³C and deuterium (B1214612) labels provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise differentiation from the unlabeled analyte.
Data Presentation
The following table summarizes the ¹H and ¹³C NMR chemical shifts for 3-Demethyl Thiocolchicine. This data is critical for the identification and structural confirmation of the molecule and serves as a reference for the analysis of its isotopically labeled counterpart. The isotopic labels in 3-Demethyl Thiocolchicine--¹³C₂,d₆ are typically introduced at specific, known positions during synthesis, and while they may cause minor shifts in the NMR spectrum, the overall pattern will remain consistent with the data presented below.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity and Coupling Constants (J, Hz) |
| 1-OCH₃ | 3.65 | 61.1 | s |
| 2-OCH₃ | 3.89 | 56.2 | s |
| 4 | 6.55 | 107.1 | s |
| 5 | 1.88, 2.35 | 29.8 | m |
| 6 | 2.22, 2.45 | 36.3 | m |
| 7 | 4.65 | 52.4 | m |
| 8 | 7.50 | 126.0 | d, J=1.5 |
| 10-SCH₃ | 2.48 | 16.0 | s |
| 11 | 7.08 | 134.1 | d, J=10.8 |
| 12 | 7.28 | 130.3 | d, J=10.8 |
| NHCOCH₃ | 2.01 | 22.8 (CH₃), 169.5 (CO) | s |
| C-1 | - | 151.1 | - |
| C-2 | - | 141.5 | - |
| C-3 | - | 153.6 | - |
| C-4a | - | 125.8 | - |
| C-7a | - | 135.0 | - |
| C-9 | - | 179.8 | - |
| C-10 | - | 152.0 | - |
| C-12a | - | 134.9 | - |
| C-12b | - | 141.8 | - |
Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and concentration. Data adapted from Clerici et al., J. Nat. Prod. 1995, 58, 2, 259-263.[6][7]
Experimental Protocols
Protocol 1: Qualitative Analysis and Structural Verification of 3-Demethyl Thiocolchicine--¹³C₂,d₆
This protocol outlines the general procedure for acquiring 1D and 2D NMR spectra to confirm the identity and isotopic labeling of 3-Demethyl Thiocolchicine--¹³C₂,d₆.
Materials:
-
3-Demethyl Thiocolchicine--¹³C₂,d₆
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher) equipped with a suitable probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Demethyl Thiocolchicine--¹³C₂,d₆.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
¹H NMR:
-
Acquire a standard 1D proton NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon NMR spectrum.
-
Typical parameters: 1024 scans or more (depending on concentration), relaxation delay (d1) of 2 seconds, acquisition time of 1-2 seconds.
-
-
2D NMR (HSQC/HMBC):
-
Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine one-bond ¹H-¹³C correlations. This is useful for confirming the positions of the ¹³C labels.
-
Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum to determine long-range ¹H-¹³C correlations, which aids in the complete assignment of the carbon skeleton.
-
-
²H NMR (Optional):
-
If available, acquire a 1D deuterium NMR spectrum to confirm the positions of the deuterium labels.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Compare the acquired spectra with the reference data for 3-Demethyl Thiocolchicine to confirm the structure.
-
Analyze the ¹³C and ²H spectra to verify the positions of the isotopic labels.
-
Protocol 2: Quantitative NMR (qNMR) Analysis using 3-Demethyl Thiocolchicine--¹³C₂,d₆ as an Internal Standard
This protocol describes the use of 3-Demethyl Thiocolchicine--¹³C₂,d₆ as an internal standard for the quantification of unlabeled 3-Demethyl Thiocolchicine or a related analyte.[8][9][10][11]
Materials:
-
Analyte (unlabeled 3-Demethyl Thiocolchicine or other compound of interest)
-
3-Demethyl Thiocolchicine--¹³C₂,d₆ (Internal Standard, IS) of known purity
-
Deuterated NMR solvent
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte and the internal standard into a vial. The molar ratio of analyte to IS should ideally be close to 1:1.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
qNMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum under quantitative conditions.
-
Crucial Parameters:
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to ensure full relaxation of all protons. A typical starting point is 30-60 seconds.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).
-
Decoupling: Use proton decoupling during acquisition.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with careful attention to phasing and baseline correction.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.
-
Integrate the selected signals accurately.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
-
N_protons = number of protons giving rise to the integrated signal
-
M = Molar mass
-
Purity_IS = Purity of the internal standard
-
Signaling Pathways and Experimental Workflows
The biological activity of 3-Demethyl Thiocolchicine is linked to two primary mechanisms: inhibition of tubulin polymerization and modulation of inhibitory neurotransmitter receptors.
References
- 1. Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpbs.com [ijpbs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for the Bioanalysis of Thiocolchicoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicoside (B1682803) is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties. Accurate and reliable quantification of thiocolchicoside in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sample preparation of thiocolchicoside from biological fluids, primarily human plasma, prior to analysis by methods such as UPLC-MS/MS.
The choice of sample preparation method is critical to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the sensitivity and robustness of the analytical method. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a summary of quantitative data, and a workflow diagram.
I. Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis. It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins. This method is valued for its simplicity, speed, and broad applicability.
Quantitative Data Summary
| Parameter | Result | Reference |
| Analyte | Thiocolchicoside | [1][2] |
| Biological Matrix | Human Plasma | [1][2] |
| Precipitating Agent | Acetonitrile (B52724) | [1][2] |
| Extraction Recovery | 83.43% - 91.57% | [2] |
| Lower Limit of Quantification (LLOQ) | 100.82 ng/mL | [2] |
| Linearity Range | 100-500 ng/mL | [2] |
Experimental Protocol: Protein Precipitation
Materials:
-
Human plasma sample containing thiocolchicoside
-
Internal Standard (IS) working solution (e.g., Thiocolchicine-d3, 100 ng/mL)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the internal standard working solution.[1]
-
Vortex for 10 seconds to ensure thorough mixing.[1]
-
Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue with 100 µL of the reconstitution solvent.[1]
-
Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.[1]
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation Workflow for Thiocolchicoside Bioanalysis.
II. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, thiocolchicoside can be selectively extracted, leaving many endogenous interferences behind.
Quantitative Data Summary (Adapted from Colchicine Data)
| Parameter | Result | Reference |
| Analyte | Colchicine (structurally similar) | [3] |
| Biological Matrix | Rat Plasma, Urine, Whole Blood | [3] |
| Extraction Solvent | n-hexane:dichloromethane:isopropanol | [3] |
| Extraction Recovery | >96.8% | [3] |
| pH | Not specified, likely neutral to slightly basic |
Experimental Protocol: Liquid-Liquid Extraction (Adapted from Colchicine Protocols)
Materials:
-
Human plasma sample containing thiocolchicoside
-
Internal Standard (IS) working solution
-
Extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol)
-
pH adjustment solution (if necessary, e.g., dilute ammonium (B1175870) hydroxide)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Pipette a known volume of human plasma (e.g., 200 µL) into a centrifuge tube.
-
Add the internal standard working solution.
-
(Optional) Adjust the pH of the sample to optimize the extraction of thiocolchicoside (a weakly basic compound), for example, to a pH of 8-9.
-
Add a specified volume of the extraction solvent (e.g., 1 mL of n-hexane:dichloromethane:isopropanol).
-
Vortex vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Centrifuge at approximately 3000 x g for 10 minutes to achieve complete phase separation.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solvent.
-
Vortex briefly and transfer to a UPLC vial for analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Thiocolchicoside Bioanalysis.
III. Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE can provide cleaner extracts and higher concentration factors compared to PPT and LLE.
Quantitative Data Summary (Generic SPE)
| Parameter | Result | Reference |
| Analyte | General applicability for a wide range of analytes | [4] |
| Biological Matrix | Plasma, Urine | [4] |
| Sorbent Type | Reversed-phase (e.g., Oasis HLB, C18) | [5][6] |
| Extraction Recovery | Generally high and reproducible | [4] |
| Matrix Effects | Typically low | [4] |
Experimental Protocol: Solid-Phase Extraction (Generic Reversed-Phase Protocol)
Materials:
-
Human plasma sample containing thiocolchicoside
-
Internal Standard (IS) working solution
-
Conditioning solvent (e.g., Methanol)[7]
-
Equilibration solvent (e.g., Water)[7]
-
Wash solvent (e.g., 5% Methanol (B129727) in water)[8]
-
Elution solvent (e.g., Acetonitrile:Methanol 90:10 v/v)[8]
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 1:1 with 4% H3PO4 in water) to reduce protein binding and viscosity.[8] Add the internal standard.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.[7]
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.[7] Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[8]
-
Elution: Elute the thiocolchicoside and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of reconstitution solvent for analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for Thiocolchicoside Bioanalysis.
Conclusion
The selection of an appropriate sample preparation method for the bioanalysis of thiocolchicoside depends on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, throughput, and available instrumentation.
-
Protein precipitation is a rapid and simple method suitable for high-throughput screening and when extensive cleanup is not necessary.
-
Liquid-liquid extraction offers a higher degree of selectivity and can provide cleaner extracts than protein precipitation.
-
Solid-phase extraction generally provides the cleanest extracts and allows for significant analyte concentration, making it ideal for assays requiring high sensitivity.
It is recommended to validate the chosen sample preparation method thoroughly by evaluating parameters such as extraction recovery, matrix effects, precision, and accuracy to ensure the reliability of the bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for Metabolite Identification Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful and indispensable technique in the field of metabolomics for tracing metabolic pathways, identifying novel metabolites, and quantifying metabolic fluxes within a biological system.[1] By introducing molecules enriched with heavy, non-radioactive isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can track the transformation of these labeled compounds through various biochemical reactions.[1][2] This methodology provides a dynamic view of cellular metabolism, offering insights that are crucial for understanding disease states, identifying biomarkers, and elucidating the mechanism of action of novel therapeutics.[3][4]
The core principle lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between metabolites containing heavy isotopes (isotopologues) and their naturally abundant counterparts.[1][5] This allows for the precise tracking of atoms through metabolic networks, providing a definitive way to map pathway connectivity and activity.[6][7] This document provides detailed protocols and application notes for utilizing stable isotopes in metabolite identification and metabolic flux analysis.
Core Principles of Stable Isotope Labeling
At its heart, stable isotope labeling involves the introduction of compounds enriched with stable isotopes into a biological system.[1] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The organism metabolizes these labeled compounds, incorporating the heavy isotopes into downstream metabolites. By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.[1][8]
Key Concepts:
-
Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons.[1] When a metabolite incorporates one or more heavy isotopes, it is referred to as an isotopologue.[1]
-
Metabolic Flux: This refers to the rate of turnover of metabolites through a metabolic pathway. Stable isotope labeling is a key method for quantifying metabolic flux, providing a snapshot of the activity of specific pathways.[4]
-
Mass Isotopologue Distribution (MID): This is the fractional abundance of a metabolite pool that contains 0, 1, 2, or more labeled atoms. The MID is a key measurement for determining metabolic fluxes.[3][6]
Experimental Design and Workflow
A typical stable isotope labeling experiment follows a multi-step workflow, from initial experimental design to final data analysis. Each step must be carefully considered to ensure the generation of high-quality, interpretable data.[1] Stable isotope-assisted metabolomics requires: properly designed tracer experiments, stringent sampling and quenching protocols, efficient metabolite separation, high-resolution mass spectrometry, and robust data analysis methods.[8][9]
Detailed Experimental Protocols
The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of the experimental protocols.[1] Below are key protocols for in vitro and in vivo studies.
Protocol 1: In Vitro Stable Isotope Labeling of Cultured Cells
This protocol describes the general procedure for labeling adherent mammalian cells with a stable isotope-labeled precursor, such as ¹³C-glucose.
Materials:
-
Adherent mammalian cells
-
Standard growth medium (e.g., DMEM)
-
Isotope-labeled medium (e.g., DMEM with [U-¹³C]-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), pre-cooled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Growth: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).[1][10]
-
Isotope Labeling: Remove the standard growth medium and wash the cells once with pre-warmed PBS. Replace the standard medium with the pre-warmed stable isotope-labeled culture medium. The duration of labeling depends on the pathways of interest; for example, steady-state labeling in glycolysis is typically achieved in ~10 minutes, while the TCA cycle may take ~2 hours.[11]
-
Quenching Metabolism: To halt enzymatic activity rapidly, remove the labeling medium and wash the cells twice with ice-cold PBS. Immediately add a sufficient volume of pre-cooled (-80°C) 80% methanol to each well and transfer the plate to dry ice.[10]
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell extract to pre-chilled microcentrifuge tubes. Store the extracts at -80°C until mass spectrometry analysis.[10]
-
Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.[1]
Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model
This protocol outlines a method for performing ¹³C-glucose tracing in a mouse model, for example, to study tumor metabolism in a breast cancer brain metastasis model.[12]
Materials:
-
Mouse model with established tumors (e.g., HER2+ breast cancer brain metastatic model)
-
[U-¹³C]-glucose solution in sterile saline
-
Infusion pump
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental conditions. For acute studies, fast the mice for a defined period (e.g., 6 hours) to lower endogenous glucose levels.
-
Isotope Infusion: Infuse the ¹³C-glucose solution intravenously. A common method is a bolus injection followed by a continuous infusion to maintain a steady state of labeled glucose in the plasma. For example, a bolus of 0.6 mg/g body mass over 1 minute, followed by a continuous infusion of 0.0138 mg/g body mass per minute for 3-4 hours.[12]
-
Sample Collection: At the end of the infusion period, euthanize the mouse and rapidly collect the tissues of interest (e.g., brain metastatic lesions, blood). Immediately freeze the tissues in liquid nitrogen to quench metabolism.[12]
-
Metabolite Extraction: Homogenize the frozen tissue in a cold solvent mixture (e.g., methanol/acetonitrile/water) to extract the metabolites.
-
Sample Processing: Centrifuge the homogenate to pellet proteins and other cellular debris. Collect the supernatant containing the metabolites and prepare it for MS analysis as described in the in vitro protocol.
Data Presentation and Analysis
The data generated from stable isotope labeling experiments requires specialized analysis to extract meaningful biological insights.[1] The primary goal is to determine the Mass Isotopologue Distribution (MID) for each metabolite of interest.[6]
Data Analysis Workflow:
-
Peak Detection and Integration: Process the raw MS data to detect and integrate the peaks corresponding to different isotopologues of a metabolite (e.g., M+0, M+1, M+2 for a ¹³C tracer).
-
Correction for Natural Isotope Abundance: Correct the measured MIDs for the natural abundance of stable isotopes.[3]
-
Calculation of Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled with the stable isotope.
-
Metabolic Flux Analysis: Use the corrected MIDs to calculate the relative or absolute flux rates through specific metabolic pathways. This often involves computational modeling.
Table 1: Example of Mass Isotopologue Distribution Data for Pyruvate in Cells Labeled with [U-¹³C]-Glucose.
| Isotopologue | Relative Abundance (Control) | Relative Abundance (Treated) |
| M+0 (Unlabeled) | 95% | 60% |
| M+1 | 4% | 10% |
| M+2 | 1% | 15% |
| M+3 (Fully Labeled) | 0% | 15% |
Visualization of Metabolic Pathways
Visualizing the flow of isotopes through metabolic pathways is crucial for interpreting the experimental results. The following diagram illustrates the tracing of ¹³C from glucose through glycolysis and the TCA cycle.
Applications in Research and Drug Development
Stable isotope labeling has numerous applications in both basic research and pharmaceutical development:
-
Pathway Elucidation and Discovery: Tracing the fate of labeled substrates can confirm known metabolic pathways and lead to the discovery of novel metabolic routes.[8][13]
-
Targeted Metabolite Identification: The characteristic isotopic pattern of a labeled compound and its downstream metabolites aids in the confident identification of these molecules in complex biological samples.[6]
-
Metabolic Phenotyping: By quantifying metabolic fluxes, researchers can characterize the metabolic phenotype of different cell types or disease states, such as the Warburg effect in cancer cells.
-
Pharmacodynamic Biomarker Discovery: Stable isotope tracing can be used to monitor the effect of a drug on a specific metabolic pathway, providing insights into its mechanism of action and identifying potential biomarkers of drug response.
-
Drug Metabolism Studies: Labeled drug candidates can be used to track their metabolic fate in vivo, identifying major metabolites and excretion pathways.
Conclusion
Stable isotope labeling, in conjunction with modern analytical platforms like high-resolution mass spectrometry, offers a powerful approach for the detailed investigation of cellular metabolism.[7] The ability to trace the flow of atoms through metabolic networks provides an unparalleled level of detail, enabling the identification of metabolites, the elucidation of pathways, and the quantification of metabolic fluxes.[11] The protocols and guidelines presented here provide a framework for researchers, scientists, and drug development professionals to design and execute robust stable isotope labeling experiments, ultimately leading to a deeper understanding of biological systems and the development of new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolomics â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity Bioanalysis of 3-Demethyl Thiocolchicine for Bioequivalence Studies Using 3-Demethyl Thiocolchicine--13C2,d6 as an Internal Standard
Introduction
Thiocolchicoside (B1682803) is a widely used muscle relaxant with anti-inflammatory and analgesic properties.[1] Following oral administration, thiocolchicoside is extensively metabolized and is not detected in plasma.[2][3] The primary circulating and pharmacologically active metabolite is 3-Demethyl Thiocolchicine (M1).[3] Therefore, bioequivalence (BE) studies for oral thiocolchicoside formulations must focus on the pharmacokinetic profile of M1.[2][3] Accurate quantification of M1 in biological matrices like human plasma is critical for these assessments.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] An SIL-IS, such as 3-Demethyl Thiocolchicine--13C2,d6, is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, which corrects for variability and matrix effects.[6][7] This application note details a robust LC-MS/MS method for the quantification of 3-Demethyl Thiocolchicine in human plasma, employing this compound as the internal standard, suitable for pivotal bioequivalence studies.
Principle
The method is based on the principle of stable isotope dilution. A known concentration of this compound is added to all plasma samples, including calibration standards, quality controls (QCs), and study samples, prior to processing.[7] After extraction, the samples are analyzed by LC-MS/MS. The analyte (M1) and the SIL-IS co-elute chromatographically but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratios. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte concentration, ensuring high precision and accuracy by normalizing variations during the analytical process.[6]
Detailed Experimental Protocol
1. Materials and Reagents
-
Analyte: 3-Demethyl Thiocolchicine reference standard (>99% purity)
-
Internal Standard: this compound (>99% purity, >99% isotopic enrichment)
-
Control Matrix: Blank human plasma (K2-EDTA anticoagulant) from at least six individual donors.[8]
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Additives: Formic acid (analytical grade).
-
Reagents: Reagent-grade chemicals for buffer preparation.
2. Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a TurbolonSpray or Electrospray Ionization (ESI) source.[9]
3. LC-MS/MS Conditions
A sensitive method for the determination of 3-demethylthiocolchicine (B195318) in plasma has been previously developed using an LC-MS-MS system.[9] The following are representative conditions:
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150x2 mm, 5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min[9] |
| Gradient | Isocratic (e.g., 35% B) or a shallow gradient optimized for peak shape |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | ~4 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Analyte (M1) | IS (M1--13C2,d6) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 418.1 | m/z 426.1 |
| Product Ion (Q3) | m/z 358.1 | m/z 366.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for transition | Optimized for transition |
| Declustering Potential | Optimized for compound | Optimized for compound |
Note: The m/z values are hypothetical and should be optimized empirically.
4. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 3-Demethyl Thiocolchicine and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standard (CS) working solutions. Prepare separate working solutions for low, medium, and high quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma (blank, CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS spiking solution (50 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
6. Bioanalytical Method Validation
The method must be fully validated according to regulatory guidelines (e.g., EMA, FDA, ICH M10).[8][10][11] Key validation parameters include:
-
Selectivity and Specificity: Assessed using at least six different lots of blank plasma to check for interferences.[8]
-
Calibration Curve: A calibration curve with at least six non-zero concentration levels should be prepared in the same biological matrix as the study samples.[8]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions (inter-day) with multiple replicates per run (intra-day). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[8][12]
-
Recovery and Matrix Effect: Evaluated to ensure the extraction process is efficient and that matrix components do not cause ion suppression or enhancement.[4]
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.[4]
Data Presentation
Table 3: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.50 (LLOQ) | 0.48 | 96.0 |
| 1.00 | 1.05 | 105.0 |
| 5.00 | 5.15 | 103.0 |
| 25.0 | 24.1 | 96.4 |
| 100.0 | 98.5 | 98.5 |
| 200.0 (ULOQ) | 202.4 | 101.2 |
Table 4: Summary of Inter-day and Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.50 | 4.8 | 102.5 | 6.1 | 101.7 |
| Medium | 50.0 | 3.2 | 98.9 | 4.5 | 99.5 |
| High | 150.0 | 2.9 | 101.3 | 3.8 | 100.8 |
Table 5: Hypothetical Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 185.4 ± 45.2 | 190.1 ± 50.8 | 92.5% - 104.8% |
| AUC(0-t) (ng·h/mL) | 1250.6 ± 310.4 | 1288.2 ± 340.1 | 94.1% - 106.2% |
| Tmax (h) | 1.5 ± 0.5 | 1.5 ± 0.6 | N/A |
Visualizations
References
- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. bebac.at [bebac.at]
Troubleshooting & Optimization
Technical Support Center: 3-Demethyl Thiocolchicine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of mass spectrometry analysis for 3-Demethyl Thiocolchicine.
Frequently Asked Questions (FAQs)
Q1: What is a typical lower limit of quantification (LLOQ) for 3-Demethyl Thiocolchicine in human plasma by LC-MS/MS?
A sensitive LC-MS/MS method has been reported to achieve an LLOQ of 0.39 ng/mL for 3-Demethyl Thiocolchicine in human plasma.[1][2]
Q2: What are the common sample preparation techniques for analyzing 3-Demethyl Thiocolchicine in biological matrices?
Common sample preparation techniques include liquid-liquid extraction (LLE) and protein precipitation.[1][2][3] LLE with ethyl acetate (B1210297) has been shown to provide a mean recovery of 70% from human plasma.[1][2] Protein precipitation using acetonitrile (B52724) is another straightforward method.[3] For cleaner samples and to mitigate ion suppression, solid-phase extraction (SPE) can also be employed.[4]
Q3: Which type of HPLC column is suitable for the separation of 3-Demethyl Thiocolchicine?
A C18 column is commonly used and effective for the chromatographic separation of 3-Demethyl Thiocolchicine and related compounds.[1][2][4]
Q4: What mobile phase composition is recommended for LC-MS/MS analysis of 3-Demethyl Thiocolchicine?
A mobile phase consisting of acetonitrile and water with a small amount of a modifier like formic acid is frequently used.[1][2][5] For example, a mixture of acetonitrile and 0.005% formic acid (350:650, v/v) has been successfully used.[1][2] The addition of formic acid helps in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.
Q5: What ionization technique is typically used for the mass spectrometric detection of 3-Demethyl Thiocolchicine?
Electrospray ionization (ESI) in positive ion mode is a common and effective ionization technique for 3-Demethyl Thiocolchicine.[1][2] TurboIonSpray, a variant of ESI, has also been successfully utilized.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 3-Demethyl Thiocolchicine by LC-MS/MS.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
-
Suboptimal Sample Preparation:
-
Inefficient Extraction: If using LLE, ensure the pH of the sample is optimized for the extraction solvent. For protein precipitation, a low temperature during centrifugation can improve protein removal. Consider SPE for more complex matrices to reduce matrix effects.[4]
-
Analyte Degradation: 3-Demethyl Thiocolchicine may be sensitive to certain conditions. Process samples promptly and store them appropriately.
-
-
Poor Chromatographic Peak Shape:
-
Tailing Peaks: This can be due to secondary interactions with the column. Ensure the mobile phase pH is appropriate. Adding a small amount of an acid like formic acid can improve peak shape for amine-containing compounds.[4]
-
Broad Peaks: A gradient elution program can help in obtaining sharper peaks compared to isocratic elution, improving the signal-to-noise ratio.[4] Also, check for extra-column volume and ensure fittings are correct.[6]
-
-
Ion Suppression:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of 3-Demethyl Thiocolchicine. Improve sample cleanup using methods like SPE or optimize the chromatography to separate the analyte from interfering compounds.[4] Diluting the sample can also reduce the concentration of interfering species.[4]
-
Mobile Phase Additives: While additives like formic acid are helpful, high concentrations can sometimes lead to ion suppression. Use the lowest effective concentration.
-
-
Incorrect Mass Spectrometer Settings:
-
Parameter Optimization: It is crucial to optimize MS parameters such as declustering potential, collision energy, and source temperature by infusing a standard solution of 3-Demethyl Thiocolchicine directly into the mass spectrometer.[4]
-
MRM Transition Selection: Ensure the most intense and specific multiple reaction monitoring (MRM) transitions are selected for quantification and qualification.
-
Issue 2: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[7]
-
System Contamination: Flush the LC system and column thoroughly. Contamination can accumulate from previous analyses.
-
Column Bleed: Operating a column outside its recommended pH range can cause the stationary phase to bleed, leading to high background.[7]
Issue 3: Poor Reproducibility
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Automating sample preparation steps where possible can improve reproducibility. Ensure consistent vortexing times and evaporation steps.
-
Variable Matrix Effects: The use of a stable isotope-labeled internal standard, such as 3-Demethyl Thiocolchicine-d3, is highly recommended to compensate for variability in sample preparation and matrix effects.[3][8]
-
LC System Issues: Check for leaks in the LC system and ensure the pump is delivering a stable flow rate.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 3-Demethyl Thiocolchicine from Human Plasma
This protocol is based on a validated method for the determination of 3-Demethyl Thiocolchicine in human plasma.[1][2]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., a structurally similar compound or a stable isotope-labeled standard).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for 3-Demethyl Thiocolchicine from Human Plasma
This protocol is a general procedure for sample cleanup by protein precipitation.[3]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile to the tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer and Analysis:
-
Transfer the supernatant to a clean tube.
-
The sample can be directly injected for analysis or evaporated and reconstituted in the mobile phase for further concentration.
-
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL | Human Plasma | LC-MS/MS | [1][2] |
| Mean Recovery | 70% | Human Plasma | LC-MS/MS with LLE | [1][2] |
Visualizations
References
- 1. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 6. agilent.com [agilent.com]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
troubleshooting isotopic interference with 3-Demethyl Thiocolchicine--13C2,d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference issues encountered during the analysis of 3-Demethyl Thiocolchicine--13C2,d6.
Frequently Asked Questions (FAQs)
Q1: What is 3-Demethyl Thiocolchicine and its isotopically labeled internal standard?
3-Demethyl Thiocolchicine (3-DMT) is a metabolite of Thiocolchicoside, a compound used as an anti-inflammatory and immunosuppressive agent.[1][2] In quantitative mass spectrometry, a stable isotope-labeled (SIL) internal standard, such as this compound, is used to ensure accurate measurement by correcting for variations during sample preparation and analysis.[3][4]
Q2: What is isotopic interference and why is it a concern?
Isotopic interference, or "crosstalk," occurs when the signal from the unlabeled analyte (3-DMT) contributes to the signal of its labeled internal standard (3-DMT--13C2,d6), or vice-versa.[3][4] This happens because elements like carbon and hydrogen naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C).[5][6][7] The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). A molecule of unlabeled 3-DMT containing naturally abundant heavy isotopes can have an m/z value that overlaps with the signal of the labeled internal standard, leading to inaccurate quantification.[3][4] This phenomenon is more pronounced for higher molecular weight compounds.[3][4]
Q3: What are the primary signs of isotopic interference in my assay?
Key indicators of isotopic interference include:
-
Non-linear calibration curves, particularly at higher concentrations.[4]
-
Inaccurate and imprecise results for quality control (QC) samples.[8]
-
A significant signal in the internal standard's mass channel when analyzing a sample containing only a high concentration of the unlabeled analyte.[8]
-
Detection of the unlabeled analyte in a sample containing only the internal standard, which could also indicate an impurity in the standard.[4][8]
Q4: Besides natural isotopic abundance, what else can cause interference or "crosstalk"?
Other sources of interference can include:
-
In-source Fragmentation: Structurally related compounds can fragment within the ion source of the mass spectrometer, creating ions that interfere with the analyte or internal standard.[9]
-
Co-eluting Isobaric Compounds: Different compounds with the same nominal mass (isobars) that are not separated chromatographically can be co-fragmented, leading to chimeric or overlapping spectra.[10]
-
Sample Matrix Effects: Components of the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard differently, especially if they are not perfectly co-eluting.[11]
-
System Contamination: Residue from previous samples or contaminated solvents can lead to background noise and false signals.[12][13]
Isotopic Profile and Mass Data
Understanding the theoretical mass and isotopic distribution is crucial for identifying potential overlaps. The molecular formula for 3-Demethyl Thiocolchicine is C₂₁H₂₃NO₅S.[2][14]
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Isotopes & Natural Abundance | Expected m/z Overlap |
| 3-Demethyl Thiocolchicine (Analyte) | C₂₁H₂₃NO₅S | 401.13 | ¹²C: ~98.9%, ¹³C: ~1.1%³²S: ~95.0%, ³³S: ~0.8%, ³⁴S: ~4.2% | The M+2 peak of the analyte, primarily due to the natural abundance of ¹³C₂ and ³⁴S, can interfere with the monoisotopic peak of an M+2 labeled standard. Similarly, M+8 peaks could interfere with an M+8 labeled standard. |
| This compound (IS) | ¹³C₂C₁₉H₁₇D₆NO₅S | 409.18 (Approx.) | Contains two ¹³C atoms and six Deuterium (²H or D) atoms. | The primary signal is at M+8 relative to the unlabeled analyte. Interference can occur if the analyte's M+8 isotopic peak is significant. |
Note: Exact masses are calculated based on the most abundant isotopes. The use of a +8 Da internal standard provides a good mass difference to minimize direct overlap from the analyte's lower mass isotopes.
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
This guide provides a systematic experiment to confirm and quantify the level of crosstalk between the analyte and the internal standard.
Experimental Protocol: Crosstalk Assessment
-
Preparation of Test Solutions:
-
Blank Matrix: Prepare a sample of the biological matrix (e.g., plasma) without the analyte or internal standard.
-
Analyte-Only Sample (High Conc.): Spike the blank matrix with the unlabeled 3-DMT at the highest concentration of your calibration curve (ULOQ). Do not add the internal standard.
-
IS-Only Sample: Spike the blank matrix with the internal standard (3-DMT--13C2,d6) at the concentration used in your assay. Do not add the unlabeled analyte.
-
-
LC-MS/MS Analysis:
-
Inject the three samples and acquire data using your established method, monitoring the mass transitions for both the analyte and the internal standard.
-
-
Data Interpretation:
-
Analyte-Only Sample: Analyze the data for any signal appearing in the internal standard's mass channel at the retention time of 3-DMT. The area of this peak relative to the IS-Only sample indicates the percentage of interference from the analyte to the IS (% Crosstalk A→IS).
-
IS-Only Sample: Analyze the data for any signal in the analyte's mass channel. This signal could be due to isotopic contribution from the IS or an impurity in the IS material (% Crosstalk IS→A).
-
Troubleshooting Data Example
| Sample Analyzed | Peak Area in Analyte Channel (3-DMT) | Peak Area in IS Channel (3-DMT--13C2,d6) | Interpretation |
| Blank Matrix | < LLOQ | < LLOQ | System is clean. |
| IS-Only Sample (100 ng/mL) | 5,000 | 1,000,000 | A small peak (0.5%) is observed in the analyte channel, likely due to isotopic impurity in the standard. |
| Analyte-Only Sample (10,000 ng/mL) | 9,850,000 | 95,000 | A significant peak (9.5%) is observed in the IS channel, confirming crosstalk from the analyte's natural isotopes. |
Note: The values in this table are for illustrative purposes only.
Guide 2: Mitigation Strategies for Isotopic Interference
If the diagnosis confirms significant interference, employ the following strategies, starting with the simplest.
1. Chromatographic Optimization
-
Objective: Ensure the analyte and internal standard elute at the exact same time (co-elute).
-
Protocol: Adjust the HPLC gradient, mobile phase composition, or column temperature. Even minor retention time shifts can cause the analyte and IS to experience different matrix effects, worsening the impact of interference. A slight separation can be particularly problematic if one peak is on the tail of the other.[8]
2. Selection of Mass Transitions (MRM)
-
Objective: Find a fragmentation pathway (product ion) for the internal standard that is unique and free from interference from the analyte.
-
Protocol: Perform a product ion scan for both the analyte and the internal standard. Compare the spectra to find product ions that are specific to each compound. While precursor ions may be close in mass, selecting distinct product ions can eliminate crosstalk.[15]
3. Mathematical Correction
-
Objective: If interference cannot be eliminated experimentally, use software to correct the measured peak areas.
-
Protocol: Based on the data from the crosstalk experiment (Guide 1), determine the percentage of contribution from the analyte to the internal standard. Use this factor to subtract the interfering signal from the measured internal standard peak area in your unknown samples.[3][16] This approach can be built into a nonlinear calibration function for more accurate results.[3][4]
4. Reduce Analyte Concentration
-
Objective: Lower the signal causing the interference.
-
Protocol: If feasible for the study, dilute the samples. Isotopic interference is most problematic at high analyte-to-internal standard concentration ratios.[3][4] Diluting the sample will reduce the interference signal proportionally more than the analyte signal, improving accuracy.
Visual Workflow and Logic Diagrams
// Node Definitions start [label="Inaccurate Quantification or\nNon-Linear Curve Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_xtalk [label="Perform Crosstalk Experiment\n(Guide 1)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; is_interf [label="Is Interference > 5%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
opt_chrom [label="Step 1: Optimize\nChromatography\n(Co-elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_eval1 [label="Re-evaluate Interference", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
opt_mrm [label="Step 2: Select Alternative\nMRM Transitions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_eval2 [label="Re-evaluate Interference", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
math_corr [label="Step 3: Apply\nMathematical Correction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_ok [label="Proceed with\nValidated Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_issue [label="Consider Alternative IS\nor Method", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_xtalk; check_xtalk -> is_interf; is_interf -> opt_chrom [label="Yes"]; is_interf -> end_ok [label="No"];
opt_chrom -> re_eval1; re_eval1 -> opt_mrm [label="Still High"]; re_eval1 -> end_ok [label="Resolved"];
opt_mrm -> re_eval2; re_eval2 -> math_corr [label="Still High"]; re_eval2 -> end_ok [label="Resolved"];
math_corr -> end_ok; math_corr -> end_issue [style=dashed, label="If correction\nis not robust"]; } } Caption: A step-by-step workflow for troubleshooting isotopic interference.
References
- 1. echemi.com [echemi.com]
- 2. 3-demethylthiocolchicine | 87424-25-7 [chemicalbook.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. DOE Explains...Isotopes | Department of Energy [energy.gov]
- 7. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. zefsci.com [zefsci.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
stability and storage conditions for 3-Demethyl Thiocolchicine--13C2,d6
This technical support guide provides essential information on the stability and storage of 3-Demethyl Thiocolchicine--13C2,d6, addressing common questions and potential issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C .[1][2] While some suppliers may ship the product at ambient room temperature, upon receipt, it should be transferred to a freezer for optimal stability.[1][3]
Q2: How should I handle the product upon receipt?
The product is typically shipped at room temperature for short durations.[1][3] Immediately upon arrival, inspect the packaging for any damage. The vial should be stored in a tightly closed container, protected from light and moisture.[4] For long-term preservation of its integrity, transfer the product to a -20°C freezer.
Q3: What is the expected stability of this compound?
Q4: Is this compound sensitive to light or moisture?
Yes, it is recommended to protect the compound from light and moisture.[4] The unlabeled form is known to be hygroscopic.[2] Therefore, it is crucial to store it in a tightly sealed vial, preferably in a desiccator if prolonged storage at room temperature is unavoidable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results or loss of signal intensity. | Compound degradation due to improper storage. | - Verify that the compound has been consistently stored at -20°C. - Check if the vial has been properly sealed to prevent moisture absorption. - Protect the compound from light exposure during handling and storage. |
| Difficulty in dissolving the compound. | The compound may have absorbed moisture, affecting its solubility. | - Ensure the compound is brought to room temperature before opening the vial to prevent condensation. - Use a high-quality, dry solvent for reconstitution. The unlabeled form is soluble in chloroform.[1] |
| Appearance of unexpected peaks in analytical chromatograms. | Presence of degradation products. 3-O-demethyl Thiocolchicine is a known degradation product of thiocolchicoside, especially under acidic or basic conditions.[1] | - Prepare fresh solutions for each experiment. - Avoid exposing the compound to acidic or basic environments. - If degradation is suspected, a fresh vial of the compound should be used. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Long-Term Storage Temperature | -20°C | [1][2] |
| Short-Term Storage Temperature | Room Temperature (in a tightly sealed container) | [1][3][4] |
| Light Exposure | Protect from light | [4] |
| Moisture | Store in a tightly closed container; compound is hygroscopic | [2][4] |
| Stability | ≥ 4 years at -20°C (for unlabeled compound) | [1] |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not detailed in the provided search results, a general approach to assess stability would involve:
Forced Degradation Study Protocol
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under recommended conditions) to identify and quantify any degradation products.
Visual Workflow
Below is a troubleshooting workflow for addressing stability concerns with this compound.
Troubleshooting workflow for stability issues.
References
minimizing matrix effects in 3-Demethyl Thiocolchicine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of 3-Demethyl Thiocolchicine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 3-Demethyl Thiocolchicine analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 3-Demethyl Thiocolchicine, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] The primary concern in bioanalysis is that these effects can vary from sample to sample, compromising the reliability of the results.[1]
Q2: What are the primary causes of matrix effects in biological samples like plasma?
A2: In biological matrices, the main culprits for matrix effects are endogenous components that co-extract with the analyte of interest.[3] For plasma and serum samples, phospholipids (B1166683) from cell membranes are a major cause of matrix effects, particularly ion suppression.[2][5] Other sources include proteins, salts, and other organic compounds that can interfere with the ionization process in the mass spectrometer's ion source.[1][3]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively.[3]
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of 3-Demethyl Thiocolchicine solution is introduced into the mobile phase after the analytical column but before the mass spectrometer.[3] An extracted blank matrix is then injected. Any significant dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[3][6]
-
Quantitative Assessment (Post-Extraction Spike): This is a widely adopted method where the signal response of an analyte spiked into an extracted blank matrix is compared to the signal response of the same analyte concentration in a neat (pure) solvent.[3][7] The ratio of these responses provides a quantitative measure of the matrix effect.[6]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, calibrators, and quality controls.[8] Its primary role is to compensate for variability during sample preparation and analysis, including matrix effects.[9] If the IS experiences similar ion suppression or enhancement as the analyte, the ratio of their peak areas will remain constant, leading to more accurate quantification.[8][10]
Q5: What are the advantages of using a stable isotope-labeled (SIL) internal standard for 3-Demethyl Thiocolchicine analysis?
A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of 3-Demethyl Thiocolchicine, is considered the gold standard in quantitative bioanalysis.[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[9][11] This allows it to effectively track and compensate for matrix effects, leading to superior accuracy and precision compared to using a structurally similar but non-isotopically labeled compound.[10][12]
Q6: Can simple sample dilution reduce matrix effects?
A6: Yes, diluting the sample can be a simple and effective way to reduce matrix effects.[7][13] By lowering the concentration of endogenous interfering components, their impact on the analyte's ionization is diminished.[13] However, this approach is only feasible if the concentration of 3-Demethyl Thiocolchicine in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[7]
Q7: How do I choose the right sample preparation technique to minimize matrix effects?
A7: The choice of sample preparation technique is crucial for removing interfering matrix components.[14]
-
Protein Precipitation (PPT): This is a fast and simple method, but it is often less clean and may result in significant matrix effects, particularly from phospholipids.[15]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences behind.[2] A published method for 3-Demethyl Thiocolchicine in human plasma utilizes ethyl acetate (B1210297) for extraction.[16][17]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a sorbent to selectively retain the analyte while matrix components are washed away.[15][18] This technique is highly effective at removing phospholipids and other interferences.[18]
Troubleshooting Guide
Issue 1: Poor Reproducibility and Accuracy in Quantification
-
Possible Cause: Inconsistent matrix effects between different samples or between samples and calibrators.[1] This can be due to variations in the biological matrix itself.[19]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[9][10]
-
Optimize Sample Cleanup: Switch from a simpler method like protein precipitation to a more rigorous one like SPE or a multi-step LLE to remove more interfering components.[14]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to ensure that the matrix effect is consistent across the analytical run.[19]
-
Issue 2: Observing Significant Ion Suppression
-
Possible Cause: Co-elution of 3-Demethyl Thiocolchicine with endogenous matrix components, most commonly phospholipids in plasma samples, that suppress its ionization.[2][5]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC method (e.g., change the gradient, mobile phase composition, or analytical column) to chromatographically separate the analyte from the suppression region.[6][7] A post-column infusion experiment can help identify the retention time of the interfering components.[3]
-
Enhance Sample Cleanup: Employ SPE or LLE protocols specifically designed to remove phospholipids.[5][18]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of suppressing agents.[13]
-
Issue 3: Observing Significant Ion Enhancement
-
Possible Cause: Co-eluting matrix components that enhance the ionization of 3-Demethyl Thiocolchicine. While less common than suppression, this can still lead to inaccurate results.[2]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Even with LLE or SPE, some matrix components may carry over. Consider a multi-step cleanup or a different SPE sorbent chemistry.[2]
-
Chromatographic Optimization: Adjust the chromatography to separate the 3-Demethyl Thiocolchicine peak from the region of ion enhancement. Monitoring the baseline during the injection of a blank, extracted matrix can help identify the retention time of the interfering components.[2]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Variable / Significant | Fast, simple, low cost | Poor cleanup, high matrix effects[15] |
| Liquid-Liquid Extraction (LLE) | ~70% (for 3-DMT*)[16] | Reduced | Good for less polar analytes | More labor-intensive, emulsion formation |
| Solid-Phase Extraction (SPE) | >80-90% (Typical) | Minimal | Excellent cleanup, high selectivity | Higher cost, method development required |
*3-DMT: 3-Demethyl Thiocolchicine
Table 2: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated IS (e.g., Thiocolchicine-d3) | Structural Analog IS |
| Matrix Effect Compensation | Minimal to None (Effectively cancels out)[10] | Variable and Potentially Significant[10] |
| Recovery | Consistent and Similar to Analyte[10] | Can be Variable and Different from Analyte[10] |
| Linearity (r²) | > 0.999 (Typical)[10] | > 0.99 (Typical)[10] |
| Overall Recommendation | Gold Standard: Provides superior performance[9] | Acceptable, but less robust |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., human plasma) using the intended sample preparation method (LLE, SPE, or PPT).
-
Prepare Spiked Sample (Set A): Spike the blank matrix extract from Step 1 with 3-Demethyl Thiocolchicine at a known concentration (e.g., low, medium, and high QC levels).
-
Prepare Neat Solution (Set B): Prepare a solution of 3-Demethyl Thiocolchicine in the final reconstitution solvent at the exact same concentration as in Set A.
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for 3-Demethyl Thiocolchicine.[16][17]
-
Aliquoting: To a labeled tube, add a specific volume of the plasma sample (e.g., 200 µL).
-
Add Internal Standard: Add the internal standard solution.
-
Extraction: Add an appropriate volume of ethyl acetate (e.g., 1 mL).[16]
-
Vortex: Vortex vigorously for several minutes (e.g., 10 minutes) to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers (e.g., 4000 rpm for 10 minutes).
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: General LC-MS/MS Parameters for 3-Demethyl Thiocolchicine Analysis
These parameters are illustrative and should be optimized for the specific instrumentation used.
-
LC Column: Phenomenex Luna C18(2) 5 µm, 150x2 mm or equivalent.[16]
-
Mobile Phase: Acetonitrile and 0.005% formic acid (350:650, v/v).[16]
-
Flow Rate: 0.35 mL/min.[16]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Troubleshooting workflow for investigating and mitigating matrix effects.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Assessment of sample cleanup and matrix effects in the pesticide residue analysis of foods using postcolumn infusion in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of 3-Demethyl Thiocolchicine--13C2,d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Demethyl Thiocolchicine--13C2,d6. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 3-Demethyl Thiocolchicine and its isotopically labeled analogs?
A1: The most common purification techniques for 3-Demethyl Thiocolchicine and related colchicine (B1669291) analogs are flash chromatography (such as with a CombiFlash® system), High-Performance Liquid Chromatography (HPLC), and crystallization.[1][2][3] The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.
Q2: How does the isotopic labeling in this compound affect the purification process?
A2: The primary chemical and physical properties are largely unchanged by the carbon-13 and deuterium (B1214612) labeling.[4] However, special considerations are necessary to prevent the loss of deuterium labels (back-exchange) and to accurately assess isotopic purity after purification.[5][6][7]
Q3: What is deuterium back-exchange and how can I prevent it during purification?
A3: Deuterium back-exchange is the replacement of deuterium atoms with hydrogen atoms from the solvent or other protic sources.[5][6] This is a concern for deuterium labels on heteroatoms (-OH, -NH) but less so for those on carbon atoms, as in this compound. To minimize any potential exchange, it is advisable to use aprotic solvents where possible and maintain a slightly acidic pH (around 2.5-3.0) if aqueous mobile phases are used in HPLC.[6][7]
Q4: How can I assess the isotopic purity of my purified this compound?
A4: The isotopic purity is best determined by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).[1][8][9][10] High-resolution mass spectrometry can distinguish between the labeled and unlabeled compound, allowing for the calculation of isotopic enrichment.
Q5: My compound appears to be degrading on the silica (B1680970) gel column. What can I do?
A5: Colchicine and its analogs can be sensitive to the acidic nature of standard silica gel.[2] If you observe degradation, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a base, such as triethylamine, in your mobile phase.[11] Alternatively, reversed-phase chromatography is a good option to avoid silica-induced degradation.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase: The basic nature of the alkaloid can interact with residual silanols on the column.[12] - Column overload: Injecting too much sample can lead to peak distortion.[4] | - Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to improve peak shape.[12] - Reduce the injection volume or sample concentration.[4] |
| Variable Retention Times | - Inconsistent mobile phase composition: Improperly mixed solvents can cause shifts in retention time. - Temperature fluctuations: Changes in column temperature affect retention.[13] | - Ensure mobile phase is thoroughly mixed and degassed.[13] - Use a column oven to maintain a constant temperature.[13] |
| Loss of Deuterium Label | - Back-exchange with protic solvents: Exposure to water or other protic solvents, especially under neutral or basic conditions, can cause deuterium loss.[5][6] | - Use deuterated solvents for sample preparation if possible. - If using an aqueous mobile phase, maintain a pH of 2.5-3.0.[6][7] - Minimize the time the sample is in a protic environment.[5] |
| Low Recovery | - Compound precipitation: The sample may not be fully soluble in the mobile phase.[14] - Irreversible adsorption to the column: Highly active sites on the stationary phase can bind the compound. | - Check the solubility of your compound in the mobile phase before injection.[14] - Try a different stationary phase or a stronger mobile phase. |
Flash Chromatography (CombiFlash®) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Impurities | - Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution. - Column channeling: Improperly packed column can lead to poor separation. | - Develop an optimized gradient based on TLC analysis.[15] - Ensure the column is packed uniformly without any air gaps.[16] |
| Compound Stuck on the Column | - Compound is too polar for the chosen mobile phase: The solvent system is not strong enough to elute the compound. | - Increase the polarity of the mobile phase. - Consider using a different stationary phase (e.g., reversed-phase C18). |
| Unexpected Water in Fractions | - Contaminated solvent source: Water may be present in the solvents used. - Water in the sample: The crude sample may contain residual water. | - Use anhydrous solvents. - Ensure the sample is thoroughly dried before loading onto the column. |
Experimental Protocols
Preparative HPLC Purification
Objective: To purify this compound to >98% purity.
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).
-
HPLC System:
-
Column: A C18 reversed-phase column is generally suitable for alkaloids.[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is a good starting point. The formic acid helps to improve peak shape.[12]
-
Gradient: A typical gradient might be from 10% B to 90% B over 30 minutes. This should be optimized based on analytical HPLC runs.
-
Flow Rate: This will depend on the column dimensions.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 350 nm).
-
-
Purification Run:
-
Inject the dissolved sample onto the column.
-
Collect fractions based on the UV chromatogram.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Flash Chromatography (CombiFlash®) Purification
Objective: Rapid purification of this compound from major impurities.
Methodology:
-
Method Development:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4.
-
-
Sample Loading:
-
Dissolve the crude product in a small amount of the initial mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the dried powder onto the column.[16]
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase.
-
Run the purification using a gradient determined from the TLC analysis.[15]
-
Collect fractions automatically based on UV detection.
-
-
Analysis:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. column-chromatography.com [column-chromatography.com]
- 3. study.com [study.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. theballlab.com [theballlab.com]
resolving co-eluting peaks in thiocolchicoside analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the analysis of thiocolchicoside (B1682803), with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the overlapping of chromatographic peaks, can compromise the accuracy and precision of thiocolchicoside quantification. This guide provides a systematic approach to troubleshoot and resolve such issues.
Problem: Poor resolution between thiocolchicoside and a known impurity or degradation product.
When analyzing thiocolchicoside, co-elution with known impurities such as Thiocolchicoside EP Impurity A, B, C, D, E, G, H, J, K, or L, or degradation products like thiocolchicoside S-oxide (D1SO) and 3-O-demethylthiocolchicine (D3), can occur.[1][2] Forced degradation studies have shown that thiocolchicoside is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of these and other degradation products.[3][4][5]
Initial Assessment Workflow
Caption: Troubleshooting workflow for co-eluting peaks.
Q1: How can I improve the separation of thiocolchicoside from its co-eluting peaks by modifying the mobile phase?
A1: Optimizing the mobile phase is often the most effective first step to improve peak resolution.[6][7] The key factors to consider are the organic modifier, buffer pH, and gradient elution profile.
-
Organic Modifier: The choice and concentration of the organic solvent in the mobile phase significantly impact retention and selectivity. For reversed-phase HPLC analysis of thiocolchicoside, methanol (B129727) and acetonitrile (B52724) are commonly used.[1][8] Varying the ratio of the organic modifier to the aqueous phase can alter the elution profile. A lower percentage of the organic modifier generally increases retention time and can improve the separation of closely eluting peaks.[6]
-
Buffer pH: The pH of the mobile phase can affect the ionization state of thiocolchicoside and its impurities, thereby influencing their retention behavior.[9] A stability-indicating HPLC-UV method for thiocolchicoside and its degradation products utilized a 20mM sodium acetate (B1210297) buffer at pH 5.0.[1] Adjusting the pH away from the pKa of the analytes can often lead to better separation.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be employed. A shallow gradient, where the concentration of the organic modifier is increased slowly over time, can enhance the resolution of complex mixtures.[7] For instance, a gradient elution using 0.1 M ammonium (B1175870) acetate buffer and methanol has been successfully used to separate thiocolchicoside from its related impurities.[10][11]
Q2: What should I do if mobile phase optimization is insufficient to resolve the co-eluting peaks?
A2: If modifying the mobile phase does not yield the desired separation, the next step is to consider the stationary phase (the HPLC column).
-
Column Chemistry: Different stationary phase chemistries offer varying selectivities. Most methods for thiocolchicoside analysis utilize a C18 column.[8][12] However, if co-elution persists, switching to a different type of reversed-phase column, such as a C8, phenyl, or polar-embedded column, can provide a different selectivity and potentially resolve the overlapping peaks. A Synergi™ 4µm Polar-RP 80Å column has been used for the separation of thiocolchicoside and its degradation products.[1]
-
Particle Size and Column Dimensions: Column efficiency, which affects peak width and resolution, is influenced by the particle size of the stationary phase and the column's length and internal diameter.[6] Using a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column can increase the number of theoretical plates and improve resolution.[6]
Q3: Can adjusting the flow rate or temperature help in resolving co-eluting peaks?
A3: Yes, both flow rate and temperature are important parameters that can be fine-tuned to improve separation.
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better resolution, although it will also increase the analysis time.[7] Typical flow rates for thiocolchicoside analysis are around 1.0 mL/min.[8][13]
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[7] However, excessively high temperatures can risk degrading thermolabile compounds.[7] A column temperature of 40°C has been used in a gradient elution method for thiocolchicoside and its impurities.[10][14]
Frequently Asked Questions (FAQs)
Q4: What are the common degradation products of thiocolchicoside that I should be aware of?
A4: Forced degradation studies have identified several key degradation products of thiocolchicoside. The main products formed under oxidative and hydrolytic (acidic and basic) stress conditions are thiocolchicoside S-oxide (D1SO) and 3-O-demethylthiocolchicine (D3), respectively.[1][5] Other identified degradation products include N-deacetyl-3-O-demethylthiocochicine.[5]
Q5: Are there any official methods for thiocolchicoside analysis that I can refer to?
A5: Yes, thiocolchicoside is an official drug in the Indian Pharmacopoeia 2010, which describes HPLC methods for its assay and the determination of related substances.[15][16] Additionally, it is listed in the British Pharmacopoeia and European Pharmacopoeia.[17][18]
Q6: What is a typical starting point for developing an HPLC method for thiocolchicoside analysis?
A6: A good starting point would be a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) or acetate) is commonly used.[8][19][20] Detection is typically performed using a UV detector at a wavelength between 254 nm and 286 nm.[1][12][13]
Logical Relationship for Method Optimization
Caption: Logical approach to HPLC method optimization.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is based on a validated method for the determination of thiocolchicoside and its main degradation products.[1]
-
Column: Synergi™ 4µm Polar-RP 80Å, 150 x 4.6 mm
-
Mobile Phase:
-
Eluent A: 20mM sodium acetate buffer (pH 5.0)
-
Eluent B: Methanol:Acetonitrile (20:80 v/v)
-
-
Flow Rate: 1 mL/min
-
Elution Mode: Gradient
-
Detection: UV at 254 nm
-
Injection Volume: Typically 20 µL
Protocol 2: RP-HPLC Method for Simultaneous Estimation with an NSAID
This protocol is adapted from a method for the simultaneous estimation of thiocolchicoside and etoricoxib.[20]
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Phosphate buffer (pH 3.4) and acetonitrile in a ratio of 35:65 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Retention Times: Thiocolchicoside (~2.83 min), Etoricoxib (~6.92 min)
Quantitative Data Summary
The following tables summarize typical parameters from various published HPLC methods for thiocolchicoside analysis.
Table 1: HPLC Method Parameters for Thiocolchicoside Analysis
| Parameter | Method 1[12] | Method 2[13] | Method 3[8] | Method 4[20] |
| Column | C18 (250x4 mm, 5µm) | Not Specified | C18 (250x4mm, 5µm) | Hypersil BDS C18 (250x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (70:30) | Methanol:Buffer (60:40) | Acetonitrile:Water (70:30) | Phosphate Buffer (pH 3.4):Acetonitrile (35:65) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 286 nm | 254 nm | 286 nm | 260 nm |
| Retention Time | 3.3 min | 2.869 min | Not Specified | 2.83 min |
Table 2: Performance Characteristics of a Validated Stability-Indicating HPLC-UV Method[1]
| Analyte | Linearity Range (µg/mL) | Average Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Thiocolchicoside (TCC) | 5 - 15 | 102.1 / 102.0 | 1.19 | 0.95 |
| Unknown Degradation Product (TCCfu) | 0.5 - 10 | 101.3 / 100.3 | 1.10 | 0.83 |
| Thiocolchicoside S-oxide (D1SO) | 0.5 - 10 | 101.7 / 100.2 | 1.37 | 1.30 |
| 3-O-demethylthiocolchicine (D3) | 0.5 - 10 | 101.4 / 101.4 | 1.04 | 0.72 |
References
- 1. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. phmethods.net [phmethods.net]
- 5. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. mastelf.com [mastelf.com]
- 8. researchgate.net [researchgate.net]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
- 13. ijrpb.com [ijrpb.com]
- 14. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. nhathuocngocanh.com [nhathuocngocanh.com]
- 18. cphi-online.com [cphi-online.com]
- 19. Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicoside and diclofenac potassium from tablet dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 20. wjpsonline.com [wjpsonline.com]
Technical Support Center: Enhancing Recovery of 3-Demethyl Thiocolchicine from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of 3-Demethyl Thiocolchicine (3-DTC) from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Demethyl Thiocolchicine (3-DTC) the target analyte when studying the pharmacokinetics of Thiocolchicoside (TCC)?
A: After oral administration, Thiocolchicoside (TCC) is rapidly and extensively metabolized, making it often undetectable in plasma.[1][2] The primary active metabolite is 3-Demethyl Thiocolchicine (3-DTC), also referred to as the aglycone derivative or M2.[1][3] Therefore, to accurately assess the bioavailability and pharmacokinetics of TCC, it is essential to quantify its active metabolite, 3-DTC.[1][2]
Q2: What is the recommended type of internal standard for the quantitative analysis of 3-DTC?
A: The gold standard for quantitative bioanalysis using mass spectrometry is a stable isotope-labeled internal standard. For 3-DTC analysis, Thiocolchicine-d3 is highly recommended as it effectively compensates for variations during sample preparation and potential matrix effects, ensuring high accuracy and precision.
Q3: What are the most common challenges encountered when extracting 3-DTC from biological matrices?
A: The primary challenges include low recovery, high variability in results, and the influence of matrix effects.[4][5] Low recovery can stem from the choice of extraction technique, suboptimal pH, or analyte degradation. Matrix effects, which are alterations in ionization efficiency due to co-eluting endogenous components from the biological sample, can lead to inaccurate quantification, particularly in LC-MS/MS analysis.[6][7]
Q4: How does pH influence the extraction efficiency of 3-DTC?
A: The pH of the sample matrix can significantly impact the extraction efficiency, especially for Liquid-Liquid Extraction (LLE). 3-DTC is a weakly basic compound. Adjusting the pH of the biological sample (e.g., urine, plasma) to a slightly alkaline condition (e.g., pH 8-10) can neutralize the molecule, thereby increasing its partitioning into a non-polar organic solvent and enhancing recovery.[1][8]
Q5: Which analytical technique is most suitable for the quantification of 3-DTC?
A: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most widely used and recommended technique.[9][10] It offers high sensitivity, specificity, and the ability to distinguish 3-DTC from its parent drug and other metabolites, which is crucial for accurate pharmacokinetic studies.[9]
Troubleshooting Guides for 3-DTC Extraction
This section provides guides to address common issues encountered during the three primary extraction techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Logical Troubleshooting Workflow
Before diving into method-specific issues, a general troubleshooting workflow can help isolate the problem.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants | Agroindustrial Science [revistas.unitru.edu.pe]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3-Demethyl Thiocolchicine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve for 3-Demethyl Thiocolchicine (3-DTC) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with calibration curves in 3-DTC quantification?
A1: The most frequently encountered issues include poor linearity (non-linear curve), significant deviation of points from the fitted line, and inconsistent results between batches. These problems can often be traced back to issues with sample preparation, matrix effects, chromatographic conditions, or mass spectrometer settings.[1][2][3]
Q2: What is a typical linear range for 3-DTC quantification using LC-MS/MS?
A2: The linear range for 3-DTC quantification can vary depending on the specific method and instrumentation. However, a published method for the simultaneous estimation of the active metabolite of thiocolchicoside (B1682803) (3-demethylthiocolchicine) and diclofenac (B195802) in human plasma reported a linear range of 1 to 50 ng/mL for 3-demythylthiocolchicine.[4] Another study reported a lower limit of quantification (LLOQ) of 0.39 ng/mL.[5][6]
Q3: What are the acceptance criteria for a calibration curve according to regulatory guidelines?
A3: According to the FDA's Bioanalytical Method Validation guidance, a calibration curve should consist of a blank sample, a zero sample, and at least six concentration levels. For chromatographic assays, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. At least 75% of the non-zero calibration standards should meet these criteria.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
Symptom: The calibration curve does not follow a linear regression model (e.g., has a quadratic or "S" shape), or the coefficient of determination (r²) is below the acceptable limit (typically >0.99).[12]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Calibration Range | The concentration range of your standards may be too wide, exceeding the linear dynamic range of the detector.[3][13] Narrow the concentration range of your calibration standards. If a wide dynamic range is necessary, consider using a weighted linear regression or a non-linear calibration model, but this must be justified and validated.[14][15] |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[3][13] Dilute the upper-level calibration standards and samples. Alternatively, you can optimize MS parameters to intentionally reduce sensitivity for high-concentration samples.[13] |
| Sample Preparation Inaccuracy | Errors in the preparation of stock solutions or serial dilutions of calibration standards can lead to non-linearity.[2][16] Prepare fresh stock solutions and calibration standards, paying close attention to pipetting techniques and using calibrated equipment. It is recommended to prepare standards from a common stock solution via serial dilution.[17] |
| Suboptimal Chromatographic Conditions | Poor peak shape (e.g., fronting or tailing) can affect the accuracy of peak integration and lead to non-linearity.[1] Optimize the mobile phase composition, gradient, and flow rate to achieve symmetrical peak shapes. Ensure the column is not degraded. |
Issue 2: High Variability or Inconsistent Results
Symptom: The calibration curve is not reproducible between analytical runs, or there is high variability in the response of replicate injections of the same standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of 3-DTC, leading to inconsistent results.[1][18][19] Implement more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[20][21] Using a stable isotope-labeled internal standard (SIL-IS) can also help to compensate for matrix effects.[22] |
| Internal Standard (IS) Issues | An inappropriate or improperly added internal standard can introduce variability. The IS should be added consistently to all samples and standards. Using an IS that is structurally similar to the analyte or a stable isotope-labeled version is ideal.[17][23][24][25][26] |
| Instrument Instability | Fluctuations in the LC or MS system, such as inconsistent injection volumes, unstable spray in the ion source, or temperature variations, can cause variability.[16][27] Perform regular system maintenance, including cleaning the ion source.[1] Ensure the system is properly equilibrated before starting a run. Run system suitability tests to monitor instrument performance.[1] |
| Analyte Instability | 3-DTC may be unstable in the sample matrix or during the analytical process, leading to degradation and variable results.[28] Investigate the stability of 3-DTC under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). Adjust sample handling procedures as needed. |
Experimental Protocols
Representative LC-MS/MS Method for 3-DTC Quantification in Human Plasma
This protocol is based on a published method and should be optimized and validated for your specific application.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 column (e.g., Phenomenex Luna C18(2) 5 µm, 150x2 mm).[6]
-
Mobile Phase: Acetonitrile and 0.005% formic acid in water (35:65, v/v).[6]
-
Flow Rate: 0.35 mL/min.[6]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for 3-DTC and the internal standard.[29][30][31]
Data Presentation
Table 1: Example Linearity Data for 3-DTC Quantification
| Nominal Concentration (ng/mL) | Mean Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 5.00 | 4.85 | 97.0 |
| 10.0 | 10.2 | 102.0 |
| 25.0 | 24.0 | 96.0 |
| 40.0 | 41.2 | 103.0 |
| 50.0 (ULOQ) | 49.0 | 98.0 |
| Regression Equation: | y = mx + c | |
| Correlation Coefficient (r²): | > 0.995 |
Visualizations
Caption: Troubleshooting workflow for 3-DTC calibration curve issues.
References
- 1. zefsci.com [zefsci.com]
- 2. Method Linearity | Separation Science [sepscience.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. pharmoutsource.com [pharmoutsource.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability [ouci.dntb.gov.ua]
- 15. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 16. researchgate.net [researchgate.net]
- 17. uknml.com [uknml.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. longdom.org [longdom.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Internal standard - Wikipedia [en.wikipedia.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. quora.com [quora.com]
- 26. researchgate.net [researchgate.net]
- 27. LCMS Troubleshooting: Increasing Quantification on Standards - Chromatography Forum [chromforum.org]
- 28. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 29. benchchem.com [benchchem.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for 3-Desmethylthiocolchicine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and bioequivalence studies, providing critical data for regulatory submissions and clinical decision-making. 3-Desmethylthiocolchicine is the primary active metabolite of the muscle relaxant thiocolchicoside (B1682803). This guide offers an objective comparison of bioanalytical methods for its quantification in human plasma, focusing on providing supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical technique for their needs.
Comparison of Analytical Methods
The primary analytical technique reported for the sensitive and specific quantification of 3-desmethylthiocolchicine is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While methods for the parent drug, thiocolchicoside, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) exist, they are generally less sensitive and may lack the specificity to distinguish between the parent drug and its metabolites.[1] This comparison will focus on a validated LC-MS/MS method for 3-desmethylthiocolchicine and a representative HPLC-UV method for the parent compound, thiocolchicoside, to highlight the differences in performance between these two common bioanalytical techniques.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for 3-Desmethylthiocolchicine
| Validation Parameter | Performance Metric |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL[2] |
| Mean Recovery | 70%[2] |
| Linearity Range | Not explicitly stated, but LLOQ is established |
| Precision | Within acceptable limits as per regulatory guidelines |
| Accuracy | Within acceptable limits as per regulatory guidelines |
| Selectivity | High, able to distinguish from parent drug[1][2] |
| Matrix Effect | Addressed through method validation |
| Stability | Assessed for relevant storage and handling conditions |
Table 2: Performance Characteristics of a Representative HPLC-UV Method for Thiocolchicoside*
| Validation Parameter | Performance Metric |
| Lower Limit of Quantification (LLOQ) | 100.82 ng/mL |
| Recovery | 83.43 - 91.57% |
| Linearity Range | 100 - 500 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98.5 - 101.5% |
| Selectivity | May have interference from metabolites |
| Matrix Effect | Addressed through method validation |
| Stability | Assessed for relevant storage and handling conditions |
*Data for a validated RP-HPLC method for the parent compound, thiocolchicoside, is presented as a proxy to compare the general capabilities of the HPLC-UV technique.
Experimental Protocols
LC-MS/MS Method for 3-Desmethylthiocolchicine
This method, as described by Sutherland et al. (2002), is highly specific and sensitive for the determination of 3-desmethylthiocolchicine in human plasma.[1][2]
-
Sample Preparation:
-
Plasma samples are extracted with ethyl acetate.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2) 5 µm, 150 x 2 mm.[2]
-
Mobile Phase: Acetonitrile (B52724) and 0.005% formic acid (350:650, v/v).[2]
-
Flow Rate: 0.35 mL/min.[2]
-
-
Mass Spectrometric Detection:
Representative HPLC-UV Method for Thiocolchicoside
This method is suitable for the quantification of the parent drug, thiocolchicoside, in human plasma.
-
Sample Preparation:
-
Protein precipitation is a common and simple technique used.
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Mandatory Visualizations
The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical relationships between key validation parameters, adhering to the principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[3][4][5][6][7]
Caption: A typical workflow for bioanalytical method validation.
Caption: Logical relationships between key bioanalytical validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Head-to-Head Comparison: 13C, d6, and d3 Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of a suitable internal standard is a critical decision that can significantly impact the reliability of analytical data. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for mitigating variability during sample preparation and analysis. This guide provides an objective, data-driven comparison of three common types of SIL-ISs: carbon-13 (13C), hexadeuterated (d6), and trideuterated (d3) labeled standards.
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to samples at a known concentration to correct for analytical variability.[1] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[2] While 13C and deuterium-labeled (d-labeled) standards are both widely used, their fundamental physicochemical properties can lead to significant performance differences.[3]
The Gold Standard: 13C-Labeled Internal Standards
Internal standards labeled with stable heavy isotopes like 13C are broadly considered the most reliable choice for quantitative analysis.[4] The substitution of a 12C atom with a 13C atom results in a mass difference that is easily detectable by a mass spectrometer, yet it induces negligible changes in the molecule's chemical and physical properties.[5] This near-perfect analogy to the unlabeled analyte ensures that the 13C-labeled internal standard co-elutes perfectly during chromatography and experiences the same degree of matrix effects, leading to the most accurate and precise quantification.[6]
Deuterium-Labeled Internal Standards: A Closer Look at d6 and d3
Deuterium-labeled internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are a more common and often more cost-effective alternative to 13C-labeled standards.[4] However, the greater mass difference between hydrogen and deuterium can introduce "isotope effects," which may alter the physicochemical properties of the molecule.[7] This can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte in reversed-phase chromatography.[7] This lack of perfect co-elution can lead to differential matrix effects, where the analyte and the internal standard experience varying degrees of ion suppression or enhancement, potentially compromising the accuracy of the results.[3]
The extent of this chromatographic shift can be influenced by the number of deuterium atoms incorporated into the molecule. Generally, a higher degree of deuteration (e.g., d6) can lead to a more pronounced chromatographic separation from the unlabeled analyte compared to a lower degree of deuteration (e.g., d3).[8] Another consideration with deuterated standards is the potential for back-exchange, where deuterium atoms may be replaced by hydrogen atoms from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of 13C, d6, and d3 labeled internal standards based on experimental data and established analytical principles.
| Performance Parameter | 13C-Labeled IS | d6-Labeled IS | d3-Labeled IS | Rationale & Supporting Data |
| Chromatographic Co-elution with Analyte | Excellent (Typically identical retention time) | Fair to Good (Often elutes slightly earlier than the analyte) | Good to Excellent (Generally closer retention time to the analyte than d6) | The minimal change in physicochemical properties of 13C-labeled standards results in perfect co-elution.[5] Deuterium labeling can cause a chromatographic shift, which tends to increase with the number of deuterium atoms.[8] |
| Isotopic Stability | High (No risk of back-exchange) | Moderate (Potential for H/D back-exchange at labile positions) | Moderate to High (Lower number of deuterium atoms may reduce the probability of exchange) | Carbon-13 is integrated into the stable carbon backbone of the molecule. Deuterium atoms, particularly on heteroatoms, can be susceptible to exchange with protons in the sample matrix or solvent.[3][9] |
| Matrix Effect Compensation | Excellent | Good to Fair (Can be compromised by chromatographic separation) | Good (Generally better than d6 due to closer elution) | Perfect co-elution of 13C standards ensures they experience the same matrix effects as the analyte. Chromatographic shifts with d-labeled standards can lead to differential ion suppression or enhancement.[3] |
| Accuracy (% Bias) | Typically < 5% | Can be > 10% depending on matrix effects | Generally < 10% | A study on testosterone (B1683101) measurement showed that a d5-labeled standard resulted in a -14% bias compared to a reference method, while a 13C3-labeled standard had a -10% bias, indicating better accuracy with the 13C label.[10] |
| Precision (%RSD) | Typically < 5% | < 15% | < 10% | The consistent performance of 13C-labeled standards generally leads to higher precision. |
| Cost and Availability | Generally higher cost and less readily available | Lower cost and widely available | Generally lower cost and widely available | The synthesis of 13C-labeled compounds is often more complex and expensive than deuteration.[4] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for a typical bioanalytical assay and the decision-making process for selecting an appropriate internal standard.
Experimental Protocols
The following is a representative experimental protocol for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard by LC-MS/MS. This protocol can be adapted for use with 13C, d6, or d3 labeled standards, with the understanding that method validation is crucial to ensure performance.
Objective: To determine the concentration of "Analyte X" in human plasma using a validated LC-MS/MS method.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Analyte X reference standard
-
Internal Standard (13C, d6, or d3 labeled Analyte X)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X and the Internal Standard in methanol.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the Analyte X stock solution with 50:50 (v/v) ACN:water.
-
Prepare a working Internal Standard solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) ACN:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the working Internal Standard solution.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for both Analyte X and the Internal Standard.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of Analyte X and the Internal Standard.
-
Calculate the peak area ratio (Analyte X area / Internal Standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While deuterated internal standards (d6 and d3) are widely used and can provide acceptable performance, they are not without their limitations, most notably the potential for chromatographic shifts and isotopic instability. For assays demanding the highest level of accuracy and precision, 13C-labeled internal standards are the superior choice due to their identical chromatographic behavior and isotopic stability, which ensure the most effective compensation for matrix effects.
When selecting a deuterated standard, a lower degree of deuteration (d3) may be preferable to a higher degree (d6) to minimize the chromatographic isotope effect. However, regardless of the choice of internal standard, thorough method validation is essential to demonstrate its suitability for the intended application and to ensure the generation of high-quality, reliable data.
References
- 1. resolian.com [resolian.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Steroid Assays in Paediatric Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Thiocolchicoside
This guide provides a detailed comparison of various analytical methods for the determination of thiocolchicoside (B1682803) in pharmaceutical formulations. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug products. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry methods, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for thiocolchicoside, both alone and in combination with other drugs, has been extensively validated. The following table summarizes the key validation parameters for various HPLC, HPTLC, and UV-spectrophotometric methods, allowing for an objective comparison.
| Method | Drug(s) | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC [1][2] | Thiocolchicoside & Lornoxicam (B1675139) | 10-60 | 99.96 | < 2 | 1.28 | 3.84 |
| RP-HPLC [3] | Thiocolchicoside & Ibuprofen | 100-600 | - | < 2 | 2.00 | 6.08 |
| RP-HPLC [4] | Thiocolchicoside & Etoricoxib | 2-6 | - | < 2 | - | - |
| RP-HPLC [5] | Thiocolchicoside & Paracetamol | 1-3 | 99-100 | < 2 | - | - |
| HPTLC [6][7] | Thiocolchicoside & Aceclofenac | 0.03-0.18 | 98.7-101.2 | < 2 | - | - |
| HPTLC [8] | Thiocolchicoside & Lornoxicam | - | - | < 2 | - | - |
| UV-Spectrophotometry [9][10] | Thiocolchicoside & Dexketoprofen | 4-40 | 99.8 | < 2 | 0.0067 | 0.020 |
| UV-Spectrophotometry [11] | Thiocolchicoside & Ibuprofen | 0.4-1.2 | - | < 2 | - | - |
| UV-Spectrophotometry (Derivative) [12] | Thiocolchicoside | 1-14 | 100.3 | < 2 | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
RP-HPLC Method for Thiocolchicoside and Lornoxicam[1][2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a gradient mode[1]. An alternative isocratic system uses methanol (B129727) and phosphate buffer (pH 3.8) in a 28:72 v/v ratio[2].
-
Column: Hypersil BDS C18 (4.6 x 250 mm, 5 µm)[1] or Symmetry C18 (4.6 x 150 mm, 5 µm)[2].
-
Detection: PDA detector at 260 nm[1] or UV detector at 252 nm[2].
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
HPTLC Method for Thiocolchicoside and Aceclofenac[6][7]
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60F254 (10 x 10 cm)[6][7].
-
Mobile Phase: Methanol: Chloroform: Water (9.6:0.2:0.2 v/v/v)[6][7].
-
Application: Samples are spotted as bands of 8 mm width using a Camag Linomat V applicator[6].
-
Development: Linear ascending development in a twin trough glass chamber saturated with the mobile phase[6].
-
Densitometric Scanning: At 254 nm using a Camag TLC scanner[6][7].
UV-Spectrophotometric Method for Thiocolchicoside and Dexketoprofen[9][10]
-
Method 1 (Absorbance Correction): Measurement of absorbance at 370 nm (for Thiocolchicoside) and 255 nm (for both drugs)[9][10].
-
Method 2 (First Order Derivative): Measurement at 232 nm (zero crossing for Dexketoprofen) and 242 nm (zero crossing for Thiocolchicoside)[9][10].
-
Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells[9].
Methodology and Workflow Visualization
The following diagrams illustrate the logical workflow for the cross-validation and selection of an appropriate analytical method for thiocolchicoside.
Caption: Workflow for Analytical Method Selection and Validation.
The diagram below illustrates the general signaling pathway for GABA-A receptors, which are the primary target of thiocolchicoside's muscle relaxant activity.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijpsr.com [ijpsr.com]
- 3. jddtonline.info [jddtonline.info]
- 4. ijrpc.com [ijrpc.com]
- 5. scispace.com [scispace.com]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. akjournals.com [akjournals.com]
- 8. Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF THIOCOLCHICOSIDE AND DEXKETOPROFEN IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 11. Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet dosage form by UV-Spectrophotometry Method - ProQuest [proquest.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Analysis of Thiocolchicoside and Its Metabolites: A Guide for Researchers
An in-depth examination of the pharmacokinetic and pharmacodynamic profiles of the muscle relaxant thiocolchicoside (B1682803) and its principal metabolites.
Thiocolchicoside, a semi-synthetic derivative of the naturally occurring colchicoside, is a muscle relaxant with anti-inflammatory and analgesic properties.[1] Following administration, particularly via the oral route, thiocolchicoside undergoes extensive metabolism, leading to the formation of several metabolites that are central to its pharmacological activity and toxicological profile. This guide provides a comparative analysis of thiocolchicoside and its key metabolites, M1 and M2, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Metabolic Pathway and Key Metabolites
Upon oral administration, thiocolchicoside is not detectable in plasma.[2][3][4] It is rapidly and extensively metabolized, primarily into three metabolites. The initial step, occurring in the intestines, is the deglycosylation to its aglycone, 3-demethylthiocolchicine, also known as M2 or SL59.0955.[5][6][7] This metabolite is considered inactive.[2][3][4] The major circulating and pharmacologically active metabolite is the 3-O-glucuronidated aglycone, referred to as M1 or SL18.0740.[2][3][4] A third metabolite, di-demethylthiocolchicine (M3), is also formed and is found in feces.[4][5]
Pharmacodynamic Profile: A Comparison of Activity
Experimental studies have demonstrated that the muscle relaxant activity of thiocolchicoside is primarily mediated by its active metabolite, M1. In a rat model, M1 was found to be equipotent to the parent compound, thiocolchicoside, in its muscle relaxant effects.[2][3][4] In contrast, the M2 metabolite was shown to be devoid of any pharmacological activity.[2][3][4]
The mechanism of action of thiocolchicoside and its active metabolite involves interaction with GABA-A and glycine (B1666218) receptors.[5][6] It acts as a competitive antagonist at GABA-A receptors and also inhibits glycine receptors.[1][5] This modulation of inhibitory neurotransmission is believed to be the basis for its muscle relaxant effects.
Comparative Pharmacokinetics
The route of administration significantly influences the pharmacokinetic profiles of thiocolchicoside and its metabolites. Following oral administration, the parent drug is not quantifiable in plasma.[2][3][4] The active metabolite M1, however, appears rapidly. After intramuscular injection, both thiocolchicoside and M1 are present in the systemic circulation.[2][3][4]
| Parameter | Thiocolchicoside (Intramuscular) | Metabolite M1 (Oral) | Metabolite M1 (Intramuscular) |
| Cmax | 113 ng/mL (4 mg dose), 175 ng/mL (8 mg dose)[6][8] | ~60 ng/mL (8 mg dose)[5][6] | 11.7 ng/mL[6] |
| tmax | 30 min[6][8] | 1 hour[2][3][4] | 5 hours[2][3][4] |
| Half-life (t½) | 1.5 hours[2][3][4] | 7.3 hours[2][3][4] | 8.6 hours[2][3][4] |
| AUC | 283 ng.h/mL (4 mg), 417 ng.h/mL (8 mg)[6] | ~130 ng.h/mL (8 mg dose)[5][6] | 83 ng.h/mL[6] |
| Oral Bioavailability | ~25%[5][6] | - | - |
Toxicological Profile and Safety Concerns
A significant point of differentiation between the metabolites lies in their toxicological profiles. The inactive metabolite M2 (SL59.0955) has been shown to have the potential to cause aneuploidy (an abnormal number of chromosomes) by damaging dividing cells.[5][9] This has raised safety concerns, leading to restrictions on the use of thiocolchicoside in the European Union, including limitations on the maximum dose and duration of treatment.[5][9] Aneuploidy is a risk factor for teratogenicity, reduced male fertility, and theoretically, an increased risk of cancer.[9]
Experimental Protocols
Assessment of Muscle Relaxant Activity
A common experimental model to assess the muscle relaxant properties of thiocolchicoside and its metabolites is the rotarod test in rats.
-
Apparatus: A rotating rod of a specific diameter, with the speed of rotation set at a constant rate (e.g., 10-15 rpm).
-
Procedure:
-
Animals are pre-trained to remain on the rotating rod for a set period (e.g., 5 minutes).
-
On the day of the experiment, a baseline reading of the time each rat can stay on the rod is recorded.
-
The test compound (thiocolchicoside, M1, or M2) or vehicle is administered to different groups of animals.
-
At specific time points after administration, the animals are placed back on the rotarod, and the latency to fall is recorded.
-
-
Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates muscle relaxant activity.
References
- 1. ijpbs.com [ijpbs.com]
- 2. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. European Medicines Agency recommends restricting use of thiocolchicoside by mouth or injection | European Medicines Agency (EMA) [ema.europa.eu]
A Researcher's Guide to 3-Demethyl Thiocolchicine Reference Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides a comparative overview of commercially available reference standards for 3-Demethyl Thiocolchicine, a key metabolite and impurity of the muscle relaxant thiocolchicoside (B1682803).[1][2] The selection of a high-quality reference standard is critical for method validation, stability studies, and quality control of pharmaceutical products.[3]
Comparison of Commercially Available Reference Standards
Several suppliers offer 3-Demethyl Thiocolchicine reference standards. While direct comparative studies are not publicly available, this guide summarizes the key specifications provided by various vendors to aid in the selection process. The primary analytical method for purity assessment cited by most suppliers is High-Performance Liquid Chromatography (HPLC).
| Supplier | Product Name | Purity Specification | Storage Temperature | Notes |
| LGC Standards | 3-Demethyl Thiocolchicine | >95% (HPLC)[4] | -20°C[4] | Also available as 3-O-Demethylthiocolchicine.[2] |
| Cayman Chemical | 3-O-demethyl Thiocolchicine | ≥95%[1] | -20°C[1] | Stated stability of ≥ 4 years.[1] |
| Clearsynth | 3-O-Demethyl Thiocolchicine | Not less than 90% (HPLC)[5] | Refrigerator (2-8°C) for long-term storage[5] | |
| SynZeal | 3-Demethyl Thiocolchicine | Not specified; supplied with detailed COA & analytical data.[3] | Not specified | Useful for product development, ANDA and DMF filing, QC, and method validation.[3] |
| Clinivex | 3-Demethyl Thiocolchicine-d3 | Not specified | Not specified | Isotopically labeled standard for use in mass spectrometry-based assays.[6] |
| Pharmaffiliates | 3-Demethyl Thiocolchicine-d3 | Not specified | Not specified | Isotopically labeled metabolite for use as an internal standard.[7] |
| Santa Cruz Biotechnology | 3-Demethyl Thiocolchicine-d3 | Not specified | Not specified | Isotopically labeled for proteomics research.[8] |
Note: The purity values are as stated by the suppliers. For detailed information on the specific batch, including the comprehensive Certificate of Analysis (CoA), it is essential to contact the respective supplier. The CoA will provide detailed analytical data and the specific methods used for characterization.
Experimental Protocols for Analysis
The analysis of 3-Demethyl Thiocolchicine, often as an impurity or metabolite of thiocolchicoside, typically involves chromatographic techniques. While specific protocols for the analysis of the reference standard itself are proprietary to the suppliers, the following methodologies are commonly employed for the analysis of thiocolchicoside and its related compounds, and can be adapted for the evaluation of 3-Demethyl Thiocolchicine standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the quantification and purity assessment of thiocolchicoside and its impurities.
-
Objective: To determine the purity of a 3-Demethyl Thiocolchicine reference standard and to separate it from thiocolchicoside and other related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the complexity of the sample matrix.
-
Detection: UV detection at a wavelength where 3-Demethyl Thiocolchicine has significant absorbance, for example, around 257 nm or 386 nm.[1]
-
Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioequivalence studies and the analysis of metabolites in biological matrices, LC-MS/MS provides the necessary sensitivity and selectivity.
-
Objective: To quantify 3-Demethyl Thiocolchicine in complex biological samples.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.
-
Internal Standard: An isotopically labeled standard, such as 3-Demethyl Thiocolchicine-d3, is highly recommended for accurate quantification.[6][7][9]
-
Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix.
Signaling Pathway Context
3-Demethyl Thiocolchicine is a metabolite of thiocolchicoside, a muscle relaxant known for its GABA-mimetic and glycinergic actions.[10] Understanding the mechanism of the parent compound provides context for the biological relevance of its metabolites. Thiocolchicoside is believed to exert its effects by interacting with GABAA and strychnine-sensitive glycine (B1666218) receptors.
Caption: Simplified signaling pathway of Thiocolchicoside and its metabolism.
Experimental Workflow for Reference Standard Qualification
The following workflow outlines the typical steps involved in the qualification of a new batch of 3-Demethyl Thiocolchicine reference standard.
Caption: Workflow for the qualification of a 3-Demethyl Thiocolchicine reference standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-O-Demethylthiocolchicine | LGC Standards [lgcstandards.com]
- 3. Thiocolchicoside Impurities | SynZeal [synzeal.com]
- 4. 3-Demethyl Thiocolchicine | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. clinivex.com [clinivex.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
A Comparative Guide to Inter-Laboratory Variability in Thiocolchicoside Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of thiocolchicoside (B1682803) and its primary metabolites. While direct inter-laboratory comparison studies are not extensively published, this document synthesizes data from various validated methods to highlight potential sources of variability and offer guidance on methodological selection. The following sections present quantitative data from different analytical approaches, detailed experimental protocols, and visual diagrams of the metabolic pathway and a standard analytical workflow.
Data Presentation: Performance of Analytical Methods
The quantification of thiocolchicoside and its metabolites is predominantly achieved through High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] The performance characteristics of these methods, as reported in various studies, are summarized below. These tables serve to illustrate the expected performance and potential variability when similar methods are implemented across different laboratories.
Table 1: Performance of HPLC-UV Methods for Thiocolchicoside Quantification [1]
| Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | 5 - 15 | 102.1 | Intra-day: 1.19, Inter-day: 0.95 | Not Reported | Not Reported | [1] |
| RP-HPLC | 0.5 - 10 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| RP-HPLC | 100 - 500 (ng/spot) | 98 - 102 | < 2% | 4.03 (ng/spot) | 12.21 (ng/spot) | [1] |
Table 2: Performance of LC-MS/MS Methods for Thiocolchicoside and its Metabolite
| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | Internal Standard | Reference |
| Thiocolchicoside | 6 - 120 | 94.5 - 102.8 | 0.4 - 1.2 | 6 | Etodolac | [2] |
| 3-desmethylthiocolchicine | 1 - 50 | Not Reported | Not Reported | 1 | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are summaries of experimental protocols from cited studies for the quantification of thiocolchicoside and its metabolites.
LC-MS/MS Method for Concurrent Quantification of Aceclofenac and Thiocolchicoside in Human Plasma[1][2]
-
Sample Preparation: Protein precipitation was employed. To 0.1 mL of plasma, 0.1 mL of an internal standard solution (Etodolac, 100 ng/mL) and 0.3 mL of a precipitating agent were added.[1]
-
Chromatographic Conditions:
-
Column: Hibar® C18 (5µm, 50 x 4.6 mm i.d.)[1]
-
Mobile Phase: 10mM Ammonium acetate (B1210297) buffer (pH 4.0) and Acetonitrile (80:20 v/v).[1]
-
-
Mass Spectrometry Conditions:
RP-HPLC Method for Thiocolchicoside and Lornoxicam in Human Plasma[4]
-
Sample Preparation: A simple protein precipitation procedure was used.[4]
-
Chromatographic Conditions:
Metabolism and Signaling Pathway of Thiocolchicoside
Thiocolchicoside is a muscle relaxant that acts as a competitive GABA-A receptor antagonist.[5][6] It also shows affinity for inhibitory glycine (B1666218) receptors.[5][6] After oral administration, thiocolchicoside is not detected in plasma; instead, it is metabolized into two main metabolites: the pharmacologically active metabolite SL18.0740 (3-O-glucurono-demethylcolchicine) and an inactive metabolite SL59.0955 (3-demethylcolchicine or M2).[5][6] The aglycone derivative (M2) is formed first through intestinal metabolism, and it is then either glucuroconjugated to the active M1 or demethylated to didemethyl-thiocolchicine.[6][7][8]
Caption: Metabolic pathway of thiocolchicoside after oral administration.
Experimental Workflow for Metabolite Quantification
The following diagram illustrates a general experimental workflow for the quantification of thiocolchicoside metabolites in a biological matrix, such as plasma, using LC-MS/MS. This workflow is fundamental to obtaining reliable and reproducible data, and adherence to a standardized procedure is key to minimizing inter-laboratory variability.
Caption: General workflow for thiocolchicoside metabolite quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. ijtonline.com [ijtonline.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
A Comparative Guide to the Purity Assessment of 3-Demethyl Thiocolchicine Standards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available standards for 3-Demethyl Thiocolchicine, with a focus on the isotopically labeled 3-Demethyl Thiocolchicine--13C2,d6. The purity of reference standards is paramount for accurate and reproducible results in drug research and development. This document outlines key purity attributes, experimental protocols for assessment, and the biological context of 3-Demethyl Thiocolchicine.
Comparison of 3-Demethyl Thiocolchicine Standards
The selection of an appropriate reference standard is critical for analytical method development, validation, and routine sample analysis. The following table summarizes the key characteristics of unlabeled 3-Demethyl Thiocolchicine and its common isotopically labeled analogues. It is important to note that while general purity specifications are provided by suppliers, the exact values for chemical and isotopic purity can vary between lots. Researchers should always refer to the Certificate of Analysis (CoA) provided with the specific standard.
| Feature | This compound | 3-Demethyl Thiocolchicine-d3 | 3-Demethyl Thiocolchicine (Unlabeled) |
| CAS Number | Not widely available | 1246818-03-0[1] | 87424-25-7[2] |
| Molecular Formula | C₁₉¹³C₂H₁₇D₆NO₅S[3] | C₂₁H₂₀D₃NO₅S | C₂₁H₂₃NO₅S[2] |
| Molecular Weight | ~409.50 g/mol [3] | ~404.49 g/mol | ~401.48 g/mol |
| Typical Chemical Purity (by HPLC) | >95% (Consult CoA for lot-specific data) | >95%[] | ≥95%[2] |
| Isotopic Purity | Consult CoA for lot-specific data | Consult CoA for lot-specific data | Not Applicable |
| Primary Application | Internal standard for quantitative analysis by LC-MS[3] | Internal standard for quantitative analysis by LC-MS | Reference standard, analytical standard |
Experimental Protocols for Purity Assessment
The purity of 3-Demethyl Thiocolchicine standards can be rigorously assessed using a combination of analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for determining both chemical and isotopic purity.
Protocol: Purity Assessment by HPLC-MS/MS
This protocol provides a general framework for the analysis of 3-Demethyl Thiocolchicine standards. Instrument parameters and mobile phases should be optimized for the specific HPLC and mass spectrometer used.
1. Materials and Reagents:
-
3-Demethyl Thiocolchicine standard (unlabeled, -d3, or --13C2,d6)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Prepare a stock solution of the 3-Demethyl Thiocolchicine standard in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solution with the mobile phase to appropriate concentrations for HPLC-MS analysis.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from any impurities. For example, start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
4. Mass Spectrometry Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
5. Data Analysis:
-
Chemical Purity: Determined by integrating the peak area of 3-Demethyl Thiocolchicine and any impurity peaks in the chromatogram from the full scan data. Purity is expressed as the percentage of the main peak area relative to the total peak area.
-
Isotopic Purity: For labeled standards, the isotopic distribution is determined from the mass spectrum. The percentage of the desired isotopologue (e.g., M+8 for --13C2,d6 or M+3 for -d3) is calculated relative to all isotopic peaks of the compound.
Biological Context and Signaling Pathway
3-Demethyl Thiocolchicine is the primary active metabolite of Thiocolchicoside, a muscle relaxant with anti-inflammatory and analgesic properties. Thiocolchicoside and its metabolite are known to interact with the gamma-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
Signaling Pathway: Antagonism of the GABA-A Receptor
Recent studies have shown that Thiocolchicoside acts as a competitive antagonist of the GABA-A receptor. This means it binds to the receptor at the same site as the endogenous ligand GABA but does not activate it, thereby blocking the inhibitory effects of GABA. This action is contrary to what might be expected from a muscle relaxant but is thought to contribute to its overall pharmacological profile, which may also involve actions at other targets.
Caption: Antagonistic action of 3-Demethyl Thiocolchicine at the GABA-A receptor.
Experimental Workflow for Purity Assessment
A typical workflow for assessing the purity of a 3-Demethyl Thiocolchicine standard involves several key steps, from sample preparation to data analysis and reporting.
Caption: Workflow for the purity assessment of 3-Demethyl Thiocolchicine standards.
References
A Comparative In Vitro Analysis of 3-Demethyl Thiocolchicine and Other Colchicine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of 3-demethyl thiocolchicine (B1684108) and other colchicine (B1669291) analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their cytotoxic effects, impact on tubulin polymerization, and induction of apoptosis.
Introduction to Colchicine and its Analogs
Colchicine, a natural product isolated from Colchicum autumnale, is a well-known mitotic inhibitor that binds to β-tubulin, preventing the polymerization of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. While effective, the clinical use of colchicine as an anticancer agent is limited by its narrow therapeutic index and significant toxicity. This has driven extensive research into the development of colchicine analogs with improved efficacy and reduced side effects. Modifications to the A, B, and C rings of the colchicine scaffold have yielded a diverse range of derivatives. This guide focuses on comparing the in vitro performance of 3-demethyl thiocolchicine with other key analogs.
Data Presentation: Quantitative Comparison of In Vitro Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various colchicine analogs in cytotoxicity and tubulin polymerization assays. Lower IC50 values indicate greater potency.
Table 1: Antiproliferative Activity of Colchicine Analogs against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Colchicine | MCF-7 (Breast) | SRB | 0.015 ± 0.001 | [1] |
| A549 (Lung) | SRB | 0.011 ± 0.001 | [1] | |
| LoVo (Colon) | SRB | 0.008 ± 0.001 | [2] | |
| 1-demethylthiocolchicine | A549 (Lung) | SRB | 0.023 ± 0.002 | [2] |
| MCF-7 (Breast) | SRB | 0.031 ± 0.003 | [2] | |
| LoVo (Colon) | SRB | 0.015 ± 0.001 | [2] | |
| 1-demethylthiocolchicine acetate | A549 (Lung) | SRB | 0.005 ± 0.001 | [2] |
| MCF-7 (Breast) | SRB | 0.007 ± 0.001 | [2] | |
| LoVo (Colon) | SRB | 0.003 ± 0.001 | [2] | |
| Thiocolchicine | MDA-MB-231 (Breast) | Not Specified | >0.1 | [3] |
| Fluorinated Analog (IDN 5005) | MCF7 ADRr (Breast, MDR) | Not Specified | <0.01 | [3] |
| Fluorinated Analog (IDN 5079) | MCF7 ADRr (Breast, MDR) | Not Specified | ~0.01 | [3] |
| Fluorinated Analog (IDN 5080) | MCF7 ADRr (Breast, MDR) | Not Specified | ~0.02 | [3] |
Note: Data for 3-demethylthiocolchicine's antiproliferative activity with specific IC50 values was not available in the searched literature. The table includes data for the closely related 1-demethylthiocolchicine to provide context on the effects of demethylation and substitution on the thiocolchicine backbone.
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
| Colchicine | ~2.7 | [4] |
| Thiocolchicine | ~2.5 | [5] |
| Combretastatin A-4 | ~2.1 | [4] |
| N-acetylcolchinol | Not specified |
Note: Specific IC50 values for the inhibition of tubulin polymerization by 3-demethylthiocolchicine (B195318) were not found in the reviewed literature. However, it has been reported that demethylation of thiocolchicine at the C1, C2, or C3 positions leads to a lower binding ability to tubulin.[6]
Mandatory Visualization
Caption: Signaling pathway of tubulin polymerization inhibition.
Caption: Workflow for SRB cytotoxicity assay.
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay[7][8][9]
This colorimetric assay measures cell proliferation and cytotoxicity based on the binding of the SRB dye to cellular proteins.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the colchicine analogs and a vehicle control. Incubate for 48 to 72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 values.
In Vitro Tubulin Polymerization Assay[5]
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare stock solutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution to a buffer containing GTP.
-
Compound Addition: Add various concentrations of the colchicine analogs or a vehicle control to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass are determined. The IC50 value is the concentration of the compound that inhibits the rate or extent of polymerization by 50% compared to the control.
Cell Cycle Analysis by Flow Cytometry[10][11][12]
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of colchicine analogs for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)[6][13]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with colchicine analogs for the desired time. Harvest the cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-conjugated Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells (green fluorescence). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells (red fluorescence).
-
Data Analysis: The results allow for the quantification of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Discussion and Conclusion
The in vitro data compiled in this guide highlights the structure-activity relationships among various colchicine analogs. While direct quantitative data for 3-demethylthiocolchicine is limited in the available literature, the information on related compounds provides valuable insights.
-
Cytotoxicity: The antiproliferative activity of colchicine analogs is highly dependent on the substitutions on the colchicine scaffold. For instance, the acetylation of 1-demethylthiocolchicine significantly enhances its cytotoxicity against several cancer cell lines.[2] Fluorinated analogs have also demonstrated potent activity, particularly against multidrug-resistant cell lines.[3] Thiocolchicine appears to be highly effective against MDR-negative breast cancer cells.[3]
-
Tubulin Polymerization: Thiocolchicine shows comparable, and in some reports slightly better, inhibitory activity on tubulin polymerization than colchicine.[5] Demethylation at the C1, C2, or C3 positions of thiocolchicine has been reported to decrease tubulin binding affinity, suggesting that 3-demethylthiocolchicine may be a less potent inhibitor of tubulin polymerization compared to thiocolchicine.[6]
-
Cell Cycle and Apoptosis: Colchicine and its analogs are known to induce cell cycle arrest at the G2/M phase due to the disruption of mitotic spindle formation.[7] This mitotic arrest subsequently triggers the apoptotic cascade. It is expected that 3-demethylthiocolchicine would also induce G2/M arrest and apoptosis, although the specific concentrations required and the potency relative to other analogs would need to be determined experimentally.
References
- 1. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Extraction Techniques for Thiocolchicoside Metabolites
For researchers and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicological studies. Thiocolchicoside (B1682803), a widely used muscle relaxant, undergoes significant metabolism, primarily into its active metabolite, 3-O-glucurono-demethylcolchicine (M1 or SL18.0740), and an inactive aglycone metabolite, 3-demethylcolchicine (M2 or SL59.0955). The efficiency of extracting these metabolites from biological matrices is a critical first step for reliable analysis.
This guide provides a comparative overview of various extraction techniques for thiocolchicoside and its metabolites, presenting available experimental data to aid in method selection and development.
Understanding Thiocolchicoside Metabolism
Upon oral administration, thiocolchicoside is extensively metabolized, and the parent compound is often not detected in plasma. The primary circulating metabolites are the active glucuronide conjugate (M1) and the inactive aglycone (M2). The metabolic pathway is crucial for understanding which analytes to target for bioanalytical assays.
Caption: Metabolic pathway of Thiocolchicoside.
Comparison of Extraction Techniques
The choice of extraction technique depends on the physicochemical properties of the metabolites, the nature of the biological matrix, and the desired analytical sensitivity and throughput. This section compares several common and advanced extraction methods.
Data Summary
| Extraction Technique | Analyte(s) | Matrix | Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | Thiocolchicoside | Human Plasma | 83.43 - 91.57 | Simple, fast, inexpensive | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | 3-desmethylthiocolchicine (M2) | Human Plasma | ~70 | High recovery for non-polar analytes, clean extracts | Labor-intensive, requires large solvent volumes, potential for emulsions |
| Solid-Phase Extraction (SPE) | Colchicine (B1669291), 3-demethylcolchicine, Colchicoside | Plant Material | >98 | High selectivity, clean extracts, automation potential | Higher cost, method development can be complex |
| Microwave-Assisted Extraction (MAE) | Colchicine and its metabolites | Rat Bone | >95 (in 15 min) | Very fast, reduced solvent consumption, high efficiency | Requires specialized equipment, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Colchicine | Plant Material | High Yield | Fast, efficient, suitable for thermolabile compounds | Requires specialized equipment, efficiency can be matrix-dependent |
| Supercritical Fluid Extraction (SFE) | Colchicine, 3-demethylcolchicine, Colchicoside | Plant Seeds | >98 | Environmentally friendly ("green"), highly selective, pure extracts | High initial equipment cost, complex operation |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting extraction techniques. Below are protocols derived from published studies for the key methods discussed.
Protein Precipitation
This method is often used for its simplicity and speed, making it suitable for high-throughput screening.
-
Analyte: Thiocolchicoside
-
Matrix: Human Plasma
-
Protocol:
-
To 1 mL of human plasma, add 4 mL of acetonitrile.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions analytes based on their differential solubility in two immiscible liquid phases.
-
Analyte: 3-desmethylthiocolchicine (M2)
-
Matrix: Human Plasma
-
Protocol:
-
Take a known volume of human plasma.
-
Add ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the mixture to facilitate the transfer of the analyte to the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the ethyl acetate (organic) layer.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
-
Solid-Phase Extraction (SPE)
-
General Protocol for Alkaloids:
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water or an appropriate buffer.
-
Loading: Load the pre-treated biological sample (e.g., diluted plasma or urine) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile), possibly with a pH modifier.
-
The eluate is then evaporated and reconstituted for analysis.
-
-
Note: Method development is crucial to optimize the sorbent, wash, and elution solvents for thiocolchicoside and its metabolites. The recovery for related alkaloids like colchicine from plant material using SFE has been reported to be over 98%[5].
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This technique has been successfully applied to the extraction of colchicine and its metabolites from bone.
-
Analyte: Colchicine, 3-demethylcolchicine, 2-demethylcolchicine
-
Matrix: Rat Bone
-
Protocol:
-
Place powdered bone sample in a microwave extraction vessel with methanol.
-
Irradiate in a closed microwave system for 30 minutes at 80°C and 1200W.
-
Allow the sample to cool.
-
Filter the extract for further cleanup (e.g., by SPE) and analysis.
-
-
Recovery: Over 95% of each analyte was recovered after 15 minutes of irradiation[6].
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, leading to cell disruption and enhanced extraction. It is a rapid and efficient method.
-
Analyte: Colchicine
-
Matrix: Colchicum kurdicum corms
-
Protocol:
-
Place the sample in a glass beaker with a methanol/water (30:70) solvent system at a pH of 4.
-
Use an ultrasonic bath at a constant frequency of 37 kHz.
-
Sonication parameters: 120 minutes extraction time, 20 mL/g solvent/plant ratio, 100 W power, and a temperature of 60°C.
-
After sonication, concentrate the extract using a rotary evaporator.
-
-
Yield: This optimized method was found to be effective for colchicine extraction.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent. It is considered a "green" technology and provides high purity extracts.
-
Analyte: Colchicine, 3-demethylcolchicine, colchicoside
-
Matrix: Colchicum autumnale seeds
-
Protocol:
-
The extraction is performed using supercritical CO2 with a constant density (0.90 g/mL) and flux (1.5 mL/min).
-
3% methanol is used as a modifier.
-
The total extraction time is 110 minutes in two steps.
-
-
Recovery: The percentage of recovery was higher than 98% for all three alkaloids[5].
Workflow and Logical Relationships
The following diagram illustrates a general workflow for the extraction and analysis of thiocolchicoside metabolites from a biological sample.
Caption: General workflow for metabolite extraction and analysis.
Conclusion
The selection of an appropriate extraction technique for thiocolchicoside metabolites is a balance between the required sample cleanliness, recovery, throughput, and available resources.
-
Protein precipitation offers a rapid and simple method for initial screening, though it may be susceptible to matrix effects.
-
Liquid-liquid extraction provides cleaner extracts and good recovery for the less polar aglycone metabolite.
-
Solid-phase extraction is capable of delivering high recovery and very clean samples, making it ideal for sensitive bioanalytical methods, although it requires more complex method development.
-
Modern techniques like MAE, UAE, and SFE offer significant advantages in terms of speed, efficiency, and reduced solvent consumption. While data for their application to thiocolchicoside metabolites in biological fluids is still emerging, their proven success with the structurally similar colchicine suggests they are highly promising avenues for future method development, particularly for achieving high-throughput and environmentally friendly extractions.
Researchers should carefully consider the specific goals of their study to select the most suitable extraction strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of colchicine and O-demethylated metabolites in decomposed skeletal tissues by microwave assisted extraction, microplate solid phase extraction and ultra-high performance liquid chromatography (MAE-MPSPE-UHPLC) [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Demethyl Thiocolchicine: Accuracy and Precision of Isotope Dilution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative analysis of 3-Demethyl Thiocolchicine, the primary active metabolite of the muscle relaxant thiocolchicoside (B1682803).
Isotope Dilution Mass Spectrometry, a technique that utilizes a stable isotope-labeled internal standard, is widely regarded as the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample preparation and matrix effects, thereby offering high accuracy and precision. This guide presents available experimental data to objectively compare its performance against more conventional chromatographic methods.
Performance Comparison of Analytical Methods
The following table summarizes the accuracy and precision data from various studies for the quantification of 3-Demethyl Thiocolchicine and its parent compound, thiocolchicoside. It is important to note that while data for HPLC-UV and HPTLC methods primarily focus on thiocolchicoside, the principles of the techniques and their performance characteristics offer a valuable benchmark for comparison.
| Analytical Method | Analyte | Accuracy (% Recovery) | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) | Lower Limit of Quantification (LLOQ) |
| IDMS (LC-MS/MS) | 3-Demethyl Thiocolchicine | 70% (mean recovery)[1] | Data not available | Data not available | 0.39 ng/mL[1] |
| HPLC-UV | Thiocolchicoside | 98-102%[2] | < 2%[2] | < 2%[2] | 0.46 µg/mL[2] |
| HPTLC | Thiocolchicoside | 98.7-101.2% | Data not available | Data not available | 30 ng/band |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections outline the key steps for each of the discussed analytical methods.
Isotope Dilution Mass Spectrometry (LC-MS/MS) for 3-Demethyl Thiocolchicine
This method offers high sensitivity and specificity for the quantification of 3-Demethyl Thiocolchicine in biological matrices.
Sample Preparation:
-
Plasma samples are subjected to liquid-liquid extraction using ethyl acetate.
-
An isotope-labeled internal standard (e.g., Thiocolchicine-d3) is added to the sample prior to extraction to account for variability.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2) (5 µm, 150x2 mm)[1]
-
Mobile Phase: Acetonitrile and 0.005% formic acid (350:650, v/v)[1]
-
Flow Rate: 0.35 mL/min[1]
Mass Spectrometric Detection:
-
Instrument: Applied Biosystems API 2000 mass spectrometer (or equivalent)[1]
-
Ionization Mode: TurbolonSpray ionization[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Thiocolchicoside
A widely used method for the quantification of thiocolchicoside in pharmaceutical formulations.
Sample Preparation:
-
For capsule dosage forms, the powder is accurately weighed and dissolved in a suitable solvent, typically the mobile phase.
-
The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: Thermo Hypersil Silica 5 µ (250mm x 4.6mm)[2]
-
Mobile Phase: A mixture of N-Heptane, Methanol, Chloroform, and Acetic Acid (70:20:10:0.2 %v/v)[2]
-
Flow Rate: 1 mL/min[2]
-
Detection: UV detection at 360 nm[2]
High-Performance Thin-Layer Chromatography (HPTLC) for Thiocolchicoside
HPTLC offers a high-throughput and cost-effective alternative for the quantification of thiocolchicoside.
Sample Preparation:
-
Standard and sample solutions are prepared in a suitable solvent like methanol.
-
The solutions are applied as bands onto the HPTLC plate.
Chromatographic and Densitometric Conditions:
-
Stationary Phase: Silica gel pre-coated aluminum 60F254 plates
-
Mobile Phase: A mixture of methanol, chloroform, and water (9.6:0.2:0.2 v/v/v)
-
Detection: Densitometric scanning at 254 nm
Experimental Workflow of IDMS for 3-Demethyl Thiocolchicine Analysis
Conclusion
In contrast, HPLC-UV and HPTLC methods, primarily validated for the parent drug thiocolchicoside, demonstrate excellent accuracy and precision for quality control of pharmaceutical formulations. The choice of analytical method will ultimately depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For bioanalytical studies requiring the highest level of accuracy and precision, IDMS coupled with LC-MS/MS is the recommended approach.
References
- 1. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bebac.at [bebac.at]
Safety Operating Guide
Proper Disposal of 3-Demethyl Thiocolchicine--13C2,d6: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 3-Demethyl Thiocolchicine--13C2,d6 must adhere to stringent disposal protocols due to its inherent toxicity and potential environmental hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing risk.
3-Demethyl Thiocolchicine and its derivatives are classified as hazardous substances. The available safety data for related compounds such as Thiocolchicoside and 3-O-Demethylthiocolchicine indicates significant health risks, including acute toxicity if swallowed or inhaled, and potential for genetic defects and reproductive harm[1][2]. Due to these hazards, proper disposal is not merely a recommendation but a critical safety and environmental requirement. All waste containing this compound must be treated as hazardous waste.
Key Disposal Principles
The fundamental principle for the disposal of this compound is to prevent its release into the environment. This means it should never be disposed of down the drain or in regular trash[2]. The compound must be collected, segregated, and treated by a licensed hazardous waste disposal facility.
Quantitative Hazard Data
For a clear understanding of the hazard profile, the following table summarizes the classifications from available safety data sheets for closely related compounds.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[2] |
Experimental Workflow for Disposal
The following diagram outlines the standard operating procedure for the disposal of this compound from the laboratory setting to its final disposition.
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
2. Waste Segregation: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and any disposable labware.
-
Liquid Waste: Solutions containing the compound, as well as solvents used for rinsing contaminated glassware.
-
Sharps: Contaminated needles, syringes, or Pasteur pipettes.
3. Waste Collection:
-
Solid Waste: Place in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a sealed, shatter-resistant container. Do not mix with other incompatible waste streams. The container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.
-
Sharps: Place in a designated sharps container that is puncture-resistant and leak-proof.
4. Storage: Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. The storage area should be away from general laboratory traffic and incompatible materials.
5. Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with the Safety Data Sheet (SDS) for the parent compound to ensure they are aware of the handling and transportation requirements. The preferred method of disposal for this type of compound is high-temperature incineration at an approved facility.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling 3-Demethyl Thiocolchicine--13C2,d6
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Demethyl Thiocolchicine--13C2,d6. Given the potent, cytotoxic nature of related thiocolchicine (B1684108) compounds, stringent safety protocols are mandatory to minimize exposure and ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. This guidance is based on the SDS for the parent compound, 3-O-Demethylthiocolchicine, and established best practices for handling highly potent and cytotoxic substances.[1][2][3] A compound-specific risk assessment should be conducted before any handling occurs.
Hazard Identification and Classification
3-O-Demethylthiocolchicine is classified with the following hazards[3]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.
Closely related compounds like Thiocolchicine are rated as "Fatal if swallowed or if inhaled" and "May cause genetic defects," highlighting the extreme caution required.[4] Due to their toxicity, these compounds are considered cytotoxic and can present significant risks to those who handle them through skin contact, inhalation, or ingestion.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure.[6] For all procedures involving this compound, the following PPE is required. Double gloving is a standard practice.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A fit-tested N95 or higher-rated respirator is necessary for handling powders or when aerosols may be generated.[7][8] A PAPR is recommended for operations with a high risk of aerosol generation.[1] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[8] The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Gown or Coveralls | A disposable, low-permeability gown that fastens in the back is required.[7] For extensive handling, coveralls made from materials like Tyvek are recommended.[1] |
| Eye Protection | Chemical Splash Goggles & Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over goggles for maximum protection against splashes.[1][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1][7] |
Operational Plan: Step-by-Step Guidance
All handling of this compound, especially outside of its original sealed container, must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box/isolator to control contamination.[2][9]
Step 1: Receiving and Unpacking
-
Visually inspect the external packaging for any damage upon receipt.
-
Don appropriate PPE (lab coat, single pair of gloves, safety glasses) before handling the external package.
-
Transfer the package to a designated containment area, such as a chemical fume hood.[2]
-
Put on full handling PPE (as detailed in the table above) before opening the secondary packaging.
-
Carefully inspect the primary container for any signs of damage or leaks. If compromised, treat it as a spill.[2]
Step 2: Storage
-
Store the compound in its original, tightly sealed, and clearly labeled container.[2]
-
Keep it in a designated, secure, ventilated, and locked storage area away from incompatible materials.[2][3]
-
Access should be restricted to trained and authorized personnel only.[10]
Step 3: Weighing and Aliquoting
-
Whenever possible, use a closed system for weighing.[1]
-
If handling the solid powder, perform this task within a containment system (e.g., ventilated balance enclosure or glove box) to minimize dust generation.[11]
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.[2]
Step 4: Solution Preparation
-
Prepare solutions within a chemical fume hood or other containment device.
-
To avoid splashing, add the solvent to the solid compound slowly.[1]
-
Keep containers covered as much as possible during the process.[1]
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[2]
-
Secure the Area: Cordon off the spill area to prevent entry.[5]
-
Don PPE: Put on full PPE, including respiratory protection, before re-entering the area.[2]
-
Contain and Clean: Cover the spill with an appropriate absorbent material from a chemical spill kit. Work from the outside of the spill inward.[1][6]
-
Collect Waste: Carefully collect all contaminated materials into a dedicated, sealed, and labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, and dispose of cleaning materials as hazardous waste.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid items (e.g., gloves, gowns, shoe covers, pipette tips, weighing boats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][2]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. Do not dispose of it down the drain.[2][4]
-
Consult EHS: Follow your institution's specific Environmental Health and Safety (EHS) guidelines for the final disposal of cytotoxic and potent compound waste.[2]
First Aid Measures
In case of exposure, seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][12] |
Workflow for Safe Handling and Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-O-Demethylthiocolchicine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. ohsinsider.com [ohsinsider.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. agnopharma.com [agnopharma.com]
- 10. pharmtech.com [pharmtech.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
